4-Chloromorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloromorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c5-6-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCUVXLQVDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066877 | |
| Record name | Morpholine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-69-0 | |
| Record name | 4-Chloromorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloromorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Chloromorpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS9GHG22Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloromorpholine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloromorpholine, a heterocyclic organic compound, serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique reactivity, attributed to the presence of a chlorine atom attached to the morpholine nitrogen, makes it a valuable reagent in organic synthesis, particularly in chlorination and amination reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analytical characterization of this compound. While the biological activities of many morpholine-containing compounds are well-documented, specific data on the interaction of this compound with biological signaling pathways are not extensively available in current literature. This guide aims to equip researchers with the foundational chemical knowledge required for its application in synthetic and medicinal chemistry.
Chemical Properties and Structure
This compound, also known as N-Chloromorpholine, is a colorless to pale yellow liquid with a characteristic amine-like odor. It is soluble in water and various organic solvents.
Quantitative Data
A summary of the key quantitative chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₄H₈ClNO | [1][2] |
| Molecular Weight | 121.56 g/mol | [2] |
| Boiling Point | 161.2 °C at 760 mmHg | [1] |
| 40.5-44.0 °C at 12 Torr | ||
| Density | 1.21 g/cm³ | [1] |
| Flash Point | 51.3 °C | [1] |
| CAS Number | 23328-69-0 | [1][2][3] |
Structural Information
The structural identifiers for this compound are detailed in Table 2.
| Identifier | Value | References |
| IUPAC Name | This compound | [1][2] |
| SMILES | ClN1CCOCC1 | [2] |
| InChI | InChI=1S/C4H8ClNO/c5-6-1-3-7-4-2-6/h1-4H2 | [2] |
| InChIKey | ILNGCUVXLQVDTC-UHFFFAOYSA-N | [1][2] |
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// Bonds edge [color="#5F6368"]; N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; N1 -- Cl7; }
Experimental Protocols
Synthesis
2.1.1. Batch Synthesis
A common laboratory-scale synthesis of this compound involves the reaction of morpholine with sodium hypochlorite.
-
Materials: Morpholine, aqueous sodium hypochlorite solution, diethyl ether, sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to maintain a temperature below 10 °C, add morpholine.
-
Slowly add aqueous sodium hypochlorite solution to the stirred morpholine. The reaction is exothermic and the temperature should be carefully monitored.
-
After the addition is complete, continue stirring at the same temperature for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure at a temperature below 30 °C.
-
The crude product can be further purified by vacuum distillation.
-
2.1.2. Continuous Flow Synthesis
A continuous flow process for the synthesis of N-chloromorpholine has been reported, offering advantages in terms of safety and scalability.
-
System Setup: A meso-scale tubular reactor with static mixers or a continuous stirred-tank reactor (CSTR) can be utilized.
-
Reagents: A solution of morpholine in an organic solvent (e.g., toluene) and an aqueous solution of sodium hypochlorite.
-
General Procedure:
-
The organic phase (morpholine solution) and the aqueous phase (sodium hypochlorite solution) are continuously pumped into a T-mixer.
-
The resulting emulsion is passed through the reactor (tubular or CSTR) to ensure efficient mixing and reaction.
-
The biphasic mixture exiting the reactor is collected, and the organic phase containing the this compound is separated.
-
The concentration and purity of the product in the organic phase can be determined by analytical methods such as NMR.
-
Purification
The primary method for purifying this compound is vacuum distillation . Due to its thermal sensitivity, distillation should be performed at reduced pressure to avoid decomposition. Prior to distillation, an extraction with a suitable organic solvent like diethyl ether followed by drying over a desiccant such as anhydrous sodium sulfate is recommended to remove aqueous impurities.
Analytical Characterization
The identity and purity of this compound can be confirmed using a combination of standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight. A typical GC protocol would involve a capillary column (e.g., DB-5ms) with a temperature gradient program. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two multiplets corresponding to the two sets of non-equivalent methylene protons of the morpholine ring.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two different carbon environments in the morpholine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H, C-O, and C-N stretching and bending vibrations. The absence of an N-H stretch (typically around 3300-3500 cm⁻¹) confirms the substitution on the nitrogen atom.
Reactivity and Applications in Drug Development
This compound is a reactive compound primarily used as a chlorinating agent and a precursor for the introduction of the morpholine moiety into other molecules. The N-Cl bond is susceptible to both heterolytic and homolytic cleavage, allowing it to participate in a variety of reactions.
Its utility in drug development stems from the prevalence of the morpholine scaffold in a wide range of biologically active compounds. The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.
Role as a Synthetic Intermediate
This compound can be used to synthesize N-substituted morpholines through nucleophilic substitution reactions where the chlorine acts as a leaving group. This allows for the facile introduction of the morpholine unit, a common pharmacophore, into a target molecule.
Biological Signaling Pathways
A comprehensive search of the current scientific literature did not yield specific studies detailing the direct interaction of this compound with defined biological signaling pathways. While the morpholine moiety is a key component of many drugs that target various receptors and enzymes, the specific biological effects of this compound itself are not well-characterized in the public domain.
The reactivity of the N-chloro functionality suggests potential for non-specific interactions with biological nucleophiles, such as cysteine residues in proteins or amino groups in amino acids and nucleic acids. However, without experimental evidence, any discussion of its impact on signaling pathways remains speculative. Researchers utilizing this compound in the synthesis of biologically active compounds should be aware of its potential reactivity and the need for thorough purification of the final products to remove any unreacted starting material.
Conclusion
This compound is a valuable and reactive chemical intermediate with well-defined chemical and structural properties. Its synthesis and purification are achievable through standard laboratory procedures, and its characterization can be readily performed using modern analytical techniques. While its primary role is in organic synthesis as a precursor to more complex morpholine-containing molecules, its own biological activity and interaction with signaling pathways remain an area for future investigation. This guide provides the essential chemical knowledge base for the safe and effective use of this compound in research and development.
References
Spectroscopic Analysis of 4-Chloromorpholine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloromorpholine, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published, specific spectral data for this compound, this document outlines the expected spectroscopic characteristics based on the analysis of morpholine and its derivatives, alongside detailed, generalized experimental protocols for obtaining such data.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | |||
| Data not available |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses of a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired spectral window.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-containing salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The number of scans can be averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a vacuum chamber where it is vaporized and bombarded with electrons.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to the Synthesis and Purification of 4-Chloromorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 4-chloromorpholine, a crucial intermediate in pharmaceutical and organic synthesis. This document details established synthetic methodologies, including a classic batch process and a modern continuous flow approach. It offers detailed experimental protocols, quantitative data for comparison, and in-depth purification techniques. Furthermore, this guide includes spectral data for characterization and essential safety information for the handling of this compound. The logical relationships of the synthesis and purification steps are illustrated with clear diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound, also known as N-chloromorpholine, is a reactive chemical intermediate widely utilized in organic synthesis. Its utility stems from the polarized N-Cl bond, which allows it to act as a source of electrophilic chlorine or as a precursor for the introduction of the morpholine moiety. This guide is designed to provide researchers and professionals in drug development with the detailed technical knowledge required for the successful synthesis, purification, and handling of this compound.
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented: a traditional batch synthesis using sodium hypochlorite and a continuous flow method, which offers advantages in terms of safety and scalability.
Batch Synthesis from Morpholine and Sodium Hypochlorite
This method, adapted from a well-established Organic Syntheses procedure, is a reliable route for producing this compound in a laboratory setting.[1]
Reaction Scheme:
Figure 1: Batch synthesis of this compound.
Experimental Protocol:
-
A 500-mL, three-necked, round-bottomed flask is equipped with a dropping funnel, a mechanical stirrer, and a thermometer.
-
The flask is charged with 250 mL of 1.5 M sodium hypochlorite solution.[1]
-
The solution is stirred and the temperature is maintained below 10°C using an ice bath.[1]
-
30 mL (0.34 mol) of morpholine is added dropwise via the dropping funnel.[1]
-
The resulting mixture is stirred for an additional 5 minutes after the addition is complete.[1]
-
The N-chloromorpholine is then extracted with four 50-mL portions of diethyl ether.[1]
-
The combined ether extracts are dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the crude product.
Quantitative Data:
| Parameter | Value | Reference |
| Morpholine | 30 mL (0.34 mol) | [1] |
| Sodium Hypochlorite (1.5 M) | 250 mL | [1] |
| Reaction Temperature | < 10°C | [1] |
| Yield | 55-58% (overall for subsequent reaction) | [1] |
Continuous Flow Synthesis
Continuous flow chemistry offers a modern and often safer alternative for the synthesis of potentially unstable compounds like N-chloroamines.[2] This method allows for precise control over reaction parameters and minimizes the accumulation of hazardous intermediates.[2]
Figure 2: Continuous flow synthesis of this compound.
Experimental Protocol:
-
A solution of morpholine in toluene (0.9 M) is prepared.[2]
-
An aqueous solution of sodium hypochlorite (0.9 M) is prepared.[2]
-
The two reactant streams are pumped at controlled flow rates (e.g., 1 mL/min for the morpholine solution and 1.1 mL/min for the NaOCl solution) into a static mixer to ensure efficient mixing.[2]
-
The mixed stream then enters a flow reactor of a defined volume (e.g., 6 mL).[2]
-
The residence time in the reactor is controlled by the total flow rate (e.g., 2.9 minutes).[2]
-
The product stream, a solution of this compound in toluene, is collected at the reactor outlet.[2] The organic phase contains the desired product.
Quantitative Data:
| Parameter | Value | Reference |
| Morpholine Solution | 0.9 M in Toluene | [2] |
| Sodium Hypochlorite Solution | 0.9 M aqueous | [2] |
| Flow Rate (Morpholine) | 1 mL/min | [2] |
| Flow Rate (NaOCl) | 1.1 mL/min | [2] |
| Reactor Volume | 6 mL | [2] |
| Residence Time | 2.9 min | [2] |
| Conversion | High (steady state achieved quickly) | [2] |
Purification of this compound
Purification of this compound is critical to remove unreacted starting materials, byproducts, and residual solvent. The primary method for purifying this liquid product is vacuum distillation.
Figure 3: Purification of this compound via vacuum distillation.
Experimental Protocol: Vacuum Distillation
-
The crude this compound is transferred to a round-bottom flask suitable for distillation.
-
A vacuum distillation apparatus is assembled, including a condenser, a receiving flask, and a connection to a vacuum source. It is crucial to ensure all glassware is free of defects.
-
The system is slowly evacuated to the desired pressure.
-
The flask is heated gently in a heating mantle or oil bath.
-
The fraction distilling at the expected boiling point for the given pressure is collected. The boiling point of organic compounds is significantly reduced under vacuum, which helps to prevent decomposition.[3][4] For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is recommended.[3]
Physical Properties for Purification:
| Property | Value |
| Boiling Point | Not available at specific reduced pressures. General guidance suggests that for many organic compounds, a pressure of 0.1 mmHg is appropriate.[4] |
| Molecular Weight | 121.57 g/mol |
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a morpholine ring typically shows two distinct multiplets corresponding to the protons on the carbons adjacent to the nitrogen and the oxygen atoms.[5] For this compound, the protons on the carbons next to the nitrogen (C2 and C6) would be expected to appear as a multiplet, and the protons on the carbons next to the oxygen (C3 and C5) would appear as another multiplet, likely at a different chemical shift.
-
¹³C NMR: The carbon NMR spectrum is expected to show two peaks corresponding to the two sets of equivalent carbons in the morpholine ring. The carbons adjacent to the oxygen will typically have a higher chemical shift (further downfield) than those adjacent to the nitrogen.[6]
Note: Specific spectral data for this compound was not found in the search results. The information provided is based on the general characteristics of morpholine derivatives.
Infrared (IR) Spectroscopy
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Do not eat, drink, or smoke when handling the chemical.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[10]
-
First Aid:
Disclaimer: This guide is intended for informational purposes only and should be used by qualified individuals. Always consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before performing any chemical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine [webbook.nist.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Physical properties of 4-Chloromorpholine (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 4-Chloromorpholine
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of reagents is fundamental to experimental design and successful synthesis. This guide provides a focused overview of the key physical properties of this compound, a heterocyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Physical and Chemical Properties
This compound (CAS No: 23328-69-0) is a heterocyclic organic compound characterized by a morpholine ring with a chlorine atom substituted at the nitrogen position.[1] It typically appears as a colorless to pale yellow liquid with an amine-like odor.[1] Its solubility in water and various organic solvents makes it a versatile reagent in diverse chemical reactions.[1]
Quantitative Physical Data
The boiling point and density of this compound have been reported with some variation in the literature, which is common and often dependent on experimental conditions such as pressure and temperature. The available data is summarized below for clear comparison.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 161.2 °C | at 760 mmHg | [2][3] |
| 40.5-44.0 °C | at 12 Torr | [4] | |
| Density | 1.21 g/cm³ | Not Specified | [2] |
| 1.58 g/cm³ | at 25 °C | [4] |
Experimental Protocols
While specific experimental protocols for the determination of this compound's physical properties are not detailed in the cited literature, standard methodologies are employed for such measurements. The following represents a generalized workflow for determining the boiling point and density of a liquid compound like this compound.
Workflow for Physical Property Determination
References
An In-depth Technical Guide to the Reactivity of 4-Chloromorpholine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of 4-chloromorpholine, a heterocyclic compound utilized as an intermediate in organic synthesis. The document elucidates the core principles of its reactivity, focusing on interactions with various nucleophiles, and presents experimental considerations for its application in research and development.
Introduction to this compound
This compound, with the chemical formula C₄H₈ClNO, is a derivative of morpholine where the hydrogen atom on the nitrogen is substituted by a chlorine atom.[1][2] This substitution fundamentally alters the chemical nature of the nitrogen atom. While the nitrogen in morpholine is nucleophilic and basic, the presence of the electronegative chlorine atom in this compound significantly withdraws electron density, rendering the nitrogen non-nucleophilic.[3] Instead, the N-Cl bond is polarized, making the chlorine atom electrophilic and susceptible to attack by nucleophiles. Consequently, this compound primarily functions as an electrophilic chlorinating agent , providing a source of "Cl⁺".
Key Properties:
-
Molecular Formula: C₄H₈ClNO[1]
-
Appearance: Colorless to pale yellow liquid[1]
-
Solubility: Soluble in water and various organic solvents[1][4]
Core Reactivity with Nucleophiles
The primary mode of reactivity for this compound involves the nucleophilic attack on the chlorine atom. This process results in the transfer of the chlorine atom to the nucleophile and the formation of morpholine or its corresponding anion. The general mechanism can be described as a nucleophilic substitution on the chlorine atom.
The reaction can be generalized as: Nu:⁻ + Cl-N(CH₂CH₂)₂O → Nu-Cl + ⁻N(CH₂CH₂)₂O
The morpholine anion generated is subsequently protonated by a proton source in the reaction medium. The stability of N-chloramines can be a concern, and they are often generated and used in situ to avoid isolation.[5]
Reactivity with Specific Nucleophile Classes
The reactivity of this compound varies depending on the nature of the attacking nucleophile. The strength of the nucleophile, steric hindrance, and reaction conditions play crucial roles in determining the outcome and rate of the reaction.[6]
Nitrogen-based nucleophiles readily react with this compound.
-
Amines: Primary and secondary amines react to form N-chloroamines. This reaction is analogous to the formation of N-chloromorpholine from morpholine itself.[5] The reaction with amines is a key step in the synthesis of various biologically active molecules, such as substituted quinolines.[7][8]
-
Azides: The azide ion (N₃⁻) is a potent nucleophile that can react with electrophilic chlorine sources. The reaction of sodium azide with similar chloro-heterocyclic compounds has been shown to proceed efficiently to yield the corresponding azido derivatives.[9][10]
Oxygen-based nucleophiles such as alcohols and water can react with this compound, particularly under acidic or catalyzed conditions.
-
Alcohols: In the presence of a catalyst, alcohols can be chlorinated. For instance, titanium(IV) chloride has been used to catalyze the chlorination of alcohols using thionyl chloride, a conceptually similar electrophilic chlorine source.[11] Direct reaction with this compound would likely yield alkyl hypochlorites, which can be unstable.
-
Water: Hydrolysis of this compound can occur, especially in the presence of acid or base, to regenerate morpholine and form hypochlorous acid (HOCl).
Sulfur nucleophiles are generally soft and highly reactive towards electrophilic centers.
-
Thiols: Thiols (R-SH) and thiolates (R-S⁻) are excellent nucleophiles and are expected to react rapidly with this compound to form sulfenyl chlorides (R-SCl). The high nucleophilicity of sulfur compounds makes them prime candidates for efficient reaction.[12]
Carbon-based nucleophiles can also be chlorinated by this compound.
-
Enamines: Enamines, which are nucleophilic at the α-carbon, can be halogenated using various electrophilic halogen sources.[13][14] The reaction with this compound would provide a route to α-chloro ketones or aldehydes after hydrolysis of the resulting iminium salt.[15]
-
Enolates: Similarly, ketone and ester enolates can be α-chlorinated. This is a standard transformation in organic synthesis for which this compound could serve as the chlorine source.
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively documented in a single source, the following table summarizes the expected reactivity and products based on established principles of nucleophilic substitution and data from analogous reactions.[16][17][18]
| Nucleophile Class | Example Nucleophile | Expected Product Type | Relative Reactivity | Typical Conditions |
| N-Nucleophiles | Piperidine, Aniline | N-Chloroamine | High | Organic solvent, Room Temp |
| Sodium Azide | Azide derivative (via Cl-N₃) | High | Aprotic solvent (e.g., DMF) | |
| O-Nucleophiles | Ethanol | Alkyl Hypochlorite | Moderate | Catalyst may be needed |
| Water | Hypochlorous Acid | Low to Moderate | Hydrolysis, pH-dependent | |
| S-Nucleophiles | Ethanethiol | Sulfenyl Chloride | Very High | Aprotic solvent, Room Temp |
| C-Nucleophiles | Cyclohexanone Enamine | α-Chloro Cyclohexanone | High | Aprotic solvent, then hydrolysis |
| Acetone Enolate | Chloroacetone | Moderate to High | Aprotic solvent, low temp |
Note: Relative reactivity is a qualitative assessment based on the general nucleophilicity of the attacking atom.
Experimental Protocols
The following section provides a generalized protocol for the reaction of this compound with a nucleophile, which should be adapted based on the specific reactivity and properties of the chosen nucleophile.
This protocol is adapted from procedures for the synthesis of substituted aminoquinolines from their chloro-precursors.[7][19]
Objective: To synthesize an N-chloro derivative from a secondary amine using this compound.
Materials:
-
This compound
-
Secondary Amine (e.g., Piperidine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Standard glassware for workup and purification
Procedure:
-
Preparation: In a dry, inert-atmosphere-flushed round-bottom flask, dissolve the secondary amine (1.0 eq) in the anhydrous solvent (e.g., 0.5 M concentration).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. To this stirring solution, add this compound (1.1 eq) dropwise via syringe over 10-15 minutes to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using flash column chromatography or distillation, depending on the physical properties of the N-chloroamine product.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound serves as a valuable reagent in organic synthesis, acting primarily as an electrophilic chlorinating agent. Its reactivity is dominated by the susceptibility of its N-Cl bond to nucleophilic attack. A thorough understanding of its interactions with various classes of nucleophiles—from amines and thiols to carbon-based nucleophiles—is essential for its effective application in the synthesis of novel compounds for pharmaceutical and materials science research. The provided protocols and data offer a foundational guide for professionals exploring the synthetic utility of this versatile reagent.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Morpholine, 4-chloro- | C4H8ClNO | CID 90067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 23328-69-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. ias.ac.in [ias.ac.in]
- 18. ias.ac.in [ias.ac.in]
- 19. mdpi.com [mdpi.com]
4-Chloromorpholine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-chloromorpholine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide extrapolates information from the known chemical properties of N-chloramines and morpholine derivatives. It covers the theoretical degradation pathways, including hydrolysis, thermal decomposition, and photodegradation, and outlines general best practices for storage and handling to ensure the integrity of the compound. Furthermore, this document presents illustrative experimental protocols for assessing the stability of this compound, based on established methodologies for related compounds.
Chemical Properties and Intrinsic Stability
This compound, also known as N-chloromorpholine, is a heterocyclic compound with the chemical formula C₄H₈ClNO. The presence of a reactive N-Cl bond makes the molecule susceptible to various degradation pathways. The stability of this compound is influenced by factors such as moisture, temperature, light, and the presence of acidic or basic conditions.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO | PubChem[1] |
| Molecular Weight | 121.57 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 161.2 °C at 760 mmHg | Alfa Aesar[2] |
| Flash Point | 51.3 °C | Alfa Aesar[2] |
| Density | 1.21 g/cm³ | Alfa Aesar[2] |
Note: Some physical properties are based on supplier data and may vary.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. The primary routes of degradation are expected to be hydrolysis, thermal decomposition, and photodegradation.
Hydrolytic Degradation
The N-Cl bond in N-chloramines is susceptible to hydrolysis, which would lead to the formation of morpholine and hypochlorous acid. This reaction is expected to be influenced by pH.
Caption: Proposed hydrolytic degradation of this compound.
Thermal Decomposition
Studies on morpholine have shown that it undergoes thermal decomposition at elevated temperatures.[3][4][5] While specific data for this compound is unavailable, it is anticipated that the N-Cl bond would be the most labile, likely cleaving to form radical species that could initiate further decomposition. The morpholine ring itself is relatively stable, with decomposition of the parent morpholine molecule occurring at temperatures above 150°C.[3][4]
Photodegradation
N-chloramines are known to be susceptible to photodegradation, particularly by UV light.[2][6][7] The N-Cl bond can undergo homolytic cleavage upon exposure to light, generating aminyl and chlorine radicals. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Caption: Proposed photodegradation pathway for this compound.
Recommended Storage and Handling
To ensure the stability and integrity of this compound, proper storage and handling procedures are crucial. The following recommendations are based on general guidelines for storing chlorinated organic compounds and N-chloramines.[8][9][10][11][12]
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Avoid high temperatures. | To minimize thermal decomposition. |
| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass or compatible plastic). | To prevent contamination and reaction with container materials. |
| Incompatible Materials | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents. | To prevent chemical reactions that could lead to decomposition. |
Experimental Protocols for Stability Assessment
The following are general experimental protocols that can be adapted to perform forced degradation studies and develop a stability-indicating analytical method for this compound. These protocols are based on established practices in the pharmaceutical industry.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Caption: Workflow for forced degradation studies.
4.1.1. Hydrolytic Degradation Protocol
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.
-
Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the extent of degradation.
4.1.2. Oxidative Degradation Protocol
-
Prepare a solution of this compound in a suitable solvent.
-
Add an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot, quench the oxidizing agent if necessary, and dilute for analysis.
-
Analyze the samples to quantify the remaining this compound and any degradation products.
4.1.3. Thermal Degradation Protocol
-
Place a solid or liquid sample of this compound in a controlled temperature environment (e.g., 80 °C).
-
At specified time intervals, remove a portion of the sample.
-
Dissolve the sample in a suitable solvent and dilute for analysis.
-
Analyze the samples to assess thermal lability.
4.1.4. Photostability Protocol
-
Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At defined time points, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples to determine the extent of photodegradation.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active compound in the presence of its degradation products.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water/buffer mixture (gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These are starting parameters and will require optimization.
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the this compound peak from all potential degradation product peaks generated during the forced degradation studies.
Conclusion
While specific quantitative stability data for this compound is not extensively available, its chemical structure suggests a susceptibility to hydrolysis, thermal decomposition, and photodegradation. Proper storage in a cool, dry, dark, and inert environment is essential to maintain its integrity. The provided general experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a framework for researchers to rigorously assess the stability of this compound for their specific applications. Further empirical studies are necessary to establish a detailed and quantitative stability profile for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloramines as an important photochemical source of chlorine atoms in the urban atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. oxy.com [oxy.com]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. wichita.edu [wichita.edu]
- 12. orcapacific.com [orcapacific.com]
An In-depth Technical Guide to the Safe Handling of 4-Chloromorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Chloromorpholine, a heterocyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its chemical properties and potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment. This document outlines the physical and chemical properties, toxicological data, handling and storage procedures, emergency protocols, and waste disposal of this compound.
Physicochemical and Toxicological Data
A thorough understanding of the properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈ClNO | [1][2] |
| Molecular Weight | 121.56 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Boiling Point | 161.2°C at 760 mmHg | [2] |
| Flash Point | 51.3°C | [2] |
| Density | 1.21 g/cm³ | [2] |
| Solubility | Soluble in water and organic solvents | [1] |
Table 2: Toxicological Data for this compound and Related Compounds
| Parameter | Value | Species | Route | Reference |
| Morpholine (structurally related) | ||||
| LD₅₀ (Oral) | 1050 mg/kg | Rat (female) | Oral | [4] |
| LC₅₀ (Inhalation) | <24.8 mg/L (4 hours) | Rat | Inhalation | [4] |
| 4-(Chloroacetyl)morpholine (structurally related) | ||||
| Acute Oral Toxicity | Category 4 | - | Oral | [5] |
| Acute Dermal Toxicity | Category 4 | - | Dermal | [5] |
| Acute Inhalation Toxicity | Category 4 | - | Inhalation | [5] |
Table 3: Occupational Exposure Limits for Morpholine (Structurally Related)
| Organization | Limit | TWA/STEL | Reference |
| OSHA (PEL) | 20 ppm (70 mg/m³) | 8-hour TWA | [4][6][7] |
| NIOSH (REL) | 20 ppm (70 mg/m³) | 10-hour TWA | [4][6] |
| NIOSH (STEL) | 30 ppm (105 mg/m³) | 15-minute STEL | [4][6] |
| ACGIH (TLV) | 20 ppm | 8-hour TWA | [6] |
Hazard Identification and GHS Classification
This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication.
Signal Word: Danger
Hazard Statements:
-
May be corrosive to metals.
-
Toxic if swallowed.
-
Causes severe skin burns and eye damage.
-
Harmful to aquatic life with long-lasting effects.
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to detailed protocols is crucial for minimizing risks associated with this compound.
Protocol for Personal Protective Equipment (PPE)
Objective: To outline the mandatory PPE for handling this compound.
Methodology:
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use. Contaminated gloves should be disposed of as hazardous waste.
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn.
-
Clothing: Wear long pants and closed-toe shoes. Synthetic clothing should be avoided.
-
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.
Protocol for Safe Storage
Objective: To ensure the safe and stable storage of this compound.
Methodology:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Designate a specific storage area for reactive chemicals.
-
Containers should be clearly labeled with the chemical name and hazard warnings.
Protocol for Spill Management
Objective: To provide a systematic procedure for cleaning up spills of this compound.
Methodology:
-
Immediate Response:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill is flammable, extinguish all ignition sources.
-
-
Containment:
-
Wear appropriate PPE as outlined in Protocol 3.1.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.
-
-
Cleanup:
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Protocol for Waste Disposal
Objective: To ensure the proper disposal of this compound waste.
Methodology:
-
All waste containing this compound must be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Visualized Workflows and Emergency Procedures
The following diagrams illustrate the logical flow for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: First aid procedures for this compound exposure.
Incompatible Materials
To prevent violent reactions, fires, or explosions, this compound must be stored separately from the following materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Conclusion
This compound is a valuable chemical intermediate that can be handled safely by adhering to the comprehensive precautions outlined in this guide. A combination of robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency protocols are essential for minimizing risks to researchers and the environment. All personnel working with this compound must be thoroughly trained on these procedures before commencing any work.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Morpholine, 4-chloro- | C4H8ClNO | CID 90067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 5. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. nj.gov [nj.gov]
- 7. osha.gov [osha.gov]
4-Chloromorpholine molecular weight and formula
An In-Depth Technical Guide to 4-Chloromorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role as a key intermediate in the development of pharmacologically active molecules.
Core Chemical and Physical Properties
This compound, with the chemical formula C₄H₈ClNO, is a derivative of morpholine where the hydrogen atom on the nitrogen is replaced by a chlorine atom.[1] This substitution significantly influences its reactivity, making it a valuable reagent in various chemical transformations. The presence of the ether oxygen within the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine.[2] For this reason, it readily forms a stable chloramine.[2]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈ClNO | [1] |
| Molecular Weight | 121.57 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Amine-like | |
| Boiling Point | 161.2 °C at 760 mmHg | |
| 40.5-44.0 °C at 12 Torr | ||
| Density | 1.21 g/cm³ | |
| 1.58 g/cm³ at 25 °C | ||
| Flash Point | 51.3 °C | |
| Solubility | Soluble in water, diethyl ether, trifluoroacetic acid, carbon tetrachloride | |
| pKa (predicted) | -3.57 ± 0.20 |
Synthesis and Applications
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its unique reactivity, owing to the chlorine atom, is leveraged in reactions such as nucleophilic substitutions to build more complex molecular architectures.[3]
Role in Drug Discovery
The morpholine ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[2][4] The incorporation of a morpholine moiety can enhance the potency of a molecule and modulate its pharmacokinetic properties.[4] this compound provides a reactive handle to introduce this valuable scaffold into target molecules. For instance, it is a building block in the synthesis of quinoline derivatives, which are investigated for their anticancer, antibacterial, antifungal, and antiparasitic properties.[3]
Experimental Protocols
Detailed methodologies for the synthesis and application of chloromorpholine derivatives are essential for reproducible research. The following sections provide an overview of relevant experimental procedures.
Synthesis of this compound via Continuous Flow
The synthesis of N-chloramines like this compound can be hazardous due to their instability.[5] A continuous flow approach offers a safer and more efficient method by generating and immediately using the reactive intermediate.[5]
Methodology:
A biphasic solution of morpholine in an organic solvent (e.g., toluene at 0.9 M) and an aqueous solution of sodium hypochlorite (0.9 M) are pumped simultaneously into a meso-scale tubular reactor.[5] The reactor is equipped with static mixers to ensure efficient mixing between the two phases.[5] The reaction is typically rapid, with a residence time of approximately 2.9 minutes being sufficient for high conversion.[5] This method avoids the isolation and handling of the potentially unstable N-chloramine.[5]
Application in Pharmaceutical Synthesis: N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
This three-step protocol illustrates the use of morpholine in the synthesis of a complex, biologically relevant quinoline derivative.
Step 1: N-Oxidation of 4,7-Dichloroquinoline 4,7-dichloroquinoline is dissolved in chloroform. m-Chloroperbenzoic acid (m-CPBA) is added gradually, and the mixture is stirred for 5 hours at room temperature. The reaction mixture is then neutralized, and the organic phase is extracted to yield 4,7-dichloroquinoline 1-oxide.[3]
Step 2: C2-Amide Formation The resulting N-oxide is reacted with benzonitrile in the presence of concentrated sulfuric acid and dichloromethane at 70°C for 24 hours. This step functionalizes the C2 position of the quinoline ring, forming an amide.[3]
Step 3: C4 SNAr Amination with Morpholine The product from step 2 is mixed with morpholine and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[3] The mixture is heated to 120°C for 24 hours.[3] In this nucleophilic aromatic substitution (SNAr) reaction, the morpholine displaces the chlorine atom at the C4 position to yield the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.[3]
References
- 1. Morpholine, 4-chloro- | C4H8ClNO | CID 90067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Chloromorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4-chloromorpholine, a significant reagent in organic chemistry. The document details the initial discovery and early synthetic methodologies, offering a thorough examination of the experimental protocols and quantitative data associated with its preparation. Emphasis is placed on the evolution of synthetic strategies, from early batch processes to more modern continuous flow techniques. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, providing them with a foundational understanding of this versatile compound.
Introduction
This compound, also known as N-chloromorpholine, is a heterocyclic compound with the chemical formula C₄H₈ClNO. It serves as a crucial reagent in organic synthesis, primarily as a source of electrophilic chlorine for the chlorination of various organic substrates. Its utility in the preparation of pharmaceuticals and other fine chemicals has cemented its place in the synthetic chemist's toolkit. This guide delves into the origins of this compound, tracing its discovery and the development of its synthesis from a historical perspective.
Discovery and First Synthesis
The first documented synthesis of N-chloro derivatives of secondary amines, including this compound, is attributed to Bock and Knoop in their 1939 publication in Berichte der deutschen chemischen Gesellschaft. Their pioneering work laid the groundwork for the preparation and understanding of N-chloroamines.
Historical and Modern Synthesis Methods
The synthesis of this compound has evolved since its initial discovery, with the primary method involving the reaction of morpholine with a suitable chlorinating agent. The most common and well-documented of these is sodium hypochlorite.
Synthesis via Reaction with Sodium Hypochlorite
The reaction of morpholine with sodium hypochlorite (NaOCl) is the most prevalent method for the preparation of this compound. This method is advantageous due to the ready availability and low cost of the reagents. The reaction proceeds via an electrophilic attack of the hypochlorite on the nitrogen atom of morpholine.
Reaction Scheme:
This reaction is typically carried out in an aqueous solution, often with an organic solvent to facilitate the extraction of the product.
A well-established and reliable protocol for this synthesis is provided in Organic Syntheses. This procedure ensures a high yield and purity of the final product.
More recently, continuous flow methodologies have been developed for the synthesis of N-chloroamines, including this compound. These methods offer advantages in terms of safety, scalability, and process control.
Quantitative Data on Synthesis Methods
The efficiency of this compound synthesis can vary depending on the specific methodology employed. The following table summarizes key quantitative data from different synthetic approaches.
| Synthesis Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Batch Synthesis | Morpholine, Sodium Hypochlorite | Dichloromethane, Water | 0 - 5 | 1 hour | 85-90 | >95 | Organic Syntheses, Coll. Vol. 9, p.159 (1998); Vol. 72, p.222 (1995) |
| Continuous Flow | Morpholine, Sodium Hypochlorite | Toluene, Water | Ambient | 2.9 min (residence time) | ~95 (conversion) | Not specified | ResearchGate |
Detailed Experimental Protocols
Batch Synthesis of this compound (from Organic Syntheses)
Materials:
-
Morpholine
-
5.25% Sodium hypochlorite solution (household bleach)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 250-mL addition funnel, and a thermometer.
-
The flask is charged with 43.6 g (0.50 mol) of morpholine and 200 mL of dichloromethane. The solution is cooled to 0-5°C in an ice-salt bath.
-
While maintaining the temperature between 0°C and 5°C, 440 g of a 5.25% sodium hypochlorite solution (0.31 mol of NaOCl) is added dropwise from the addition funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, the mixture is stirred for an additional 15 minutes at 0-5°C.
-
The layers are separated, and the aqueous layer is extracted with 50 mL of dichloromethane.
-
The combined organic layers are washed successively with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of saturated aqueous sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation at a bath temperature of 20-25°C to afford this compound as a pale yellow oil.
Yield: 85-90% Purity: >95%
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from Morpholine.
Experimental Workflow for Batch Synthesis
Caption: Experimental Workflow for Batch Synthesis.
Involvement in Signaling Pathways
Extensive literature searches have not revealed any evidence of this compound being directly involved in biological signaling pathways. Its primary role is that of a synthetic reagent in chemical transformations. The reactivity of the N-Cl bond makes it unlikely to be a stable signaling molecule in a biological environment. Therefore, its significance lies in its utility in the synthesis of biologically active molecules rather than any intrinsic signaling properties.
Conclusion
This compound has a rich history, from its initial discovery in the late 1930s to its current use in modern synthetic chemistry. The development of its synthesis, particularly the robust and high-yielding method utilizing sodium hypochlorite, has made it a readily accessible and valuable tool for chemists. This guide has provided a detailed overview of its discovery, historical and modern synthesis, and the experimental protocols for its preparation. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this key intermediate is essential for the efficient and effective creation of new chemical entities.
Methodological & Application
Application Notes and Protocols: 4-Chloromorpholine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloromorpholine (also known as N-chloromorpholine) is a reactive N-chloroamine derivative of the versatile morpholine heterocycle. The morpholine ring is a ubiquitous structural motif in a multitude of approved pharmaceutical agents, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. While direct, large-scale applications of this compound as a primary starting material in the synthesis of major commercial drugs are not widely documented in publicly available literature, its chemical properties as an electrophilic aminating agent and a precursor to nitrogen-centered radicals suggest its potential utility in the synthesis of novel pharmaceutical intermediates. These application notes provide an overview of its synthesis, potential reactivity, and protocols based on the general chemistry of N-chloroamines.
Synthesis of this compound
Due to the inherent instability of some N-chloroamines, they are often prepared and used in situ. However, protocols for the formation of this compound in solution have been described, particularly in the context of continuous flow chemistry, which offers a safer method for handling such reactive intermediates.[1][2]
Experimental Protocol: Continuous Flow Synthesis of this compound[2]
This protocol describes the continuous formation of a solution of this compound.
Materials:
-
Morpholine
-
Toluene
-
Sodium hypochlorite (NaOCl) aqueous solution
-
Meso-scale tubular reactor with static mixers or a continuous stirred-tank reactor (CSTR)
-
Syringe pumps
Procedure:
-
Prepare a 0.9 M solution of morpholine in toluene.
-
Prepare a 0.9 M aqueous solution of sodium hypochlorite.
-
Using separate syringe pumps, introduce the morpholine solution and the sodium hypochlorite solution into a T-mixer before the reactor inlet.
-
The combined biphasic solution is then passed through the reactor.
-
The product is a solution of this compound in the organic phase, which can be separated and used in subsequent steps.
Quantitative Data:
| Parameter | Value | Reference |
| Morpholine Concentration | 0.9 M in Toluene | [2] |
| NaOCl Concentration | 0.9 M (aqueous) | [2] |
| Morpholine Flow Rate | 1 mL/min | [2] |
| NaOCl Flow Rate | 1.1 mL/min | [2] |
| Reactor Volume | 6 mL | [2] |
| Residence Time | 2.9 min | [2] |
Note: The conversion and yield can be determined by analysis of the organic phase.
Potential Applications in Pharmaceutical Intermediate Synthesis
Based on the known reactivity of N-chloroamines, this compound can be considered for several types of synthetic transformations relevant to pharmaceutical chemistry.
Electrophilic Amination
N-chloroamines can act as electrophilic aminating agents, reacting with nucleophiles to form new C-N, S-N, or P-N bonds. This reactivity is particularly useful for the introduction of the morpholine moiety onto various scaffolds.
General Reaction Scheme:
Where Nu: represents a nucleophile (e.g., carbanion, amine, thiol).
Potential Nucleophiles in Pharmaceutical Synthesis:
-
Aromatic Amines (Anilines): For the synthesis of N-aryl-N'-morpholino hydrazines or related structures.
-
Grignard Reagents/Organolithiums: For the direct formation of C-N bonds.
-
Thiophenols: To generate sulfenamides containing a morpholine group.
Radical Reactions
Under photochemical or thermal conditions, the N-Cl bond can undergo homolytic cleavage to generate an aminyl radical. This radical can participate in various reactions, such as addition to double bonds or hydrogen atom abstraction, to form functionalized morpholine derivatives.
General Protocol for Electrophilic Amination (Hypothetical)
This generalized protocol is based on the known reactivity of N-chloroamines with nucleophiles and should be optimized for specific substrates.
Materials:
-
A solution of this compound in an appropriate solvent (e.g., toluene, THF).
-
Nucleophile (e.g., a substituted aniline or a Grignard reagent).
-
Anhydrous reaction vessel.
-
Inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Dissolve the nucleophilic substrate in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reactivity.
-
Slowly add the solution of this compound to the cooled solution of the nucleophile.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with an aqueous solution of ammonium chloride for organometallic reagents).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate it under reduced pressure, and purify the crude product by chromatography or recrystallization.
Visualization of Synthetic Pathways and Mechanisms
Workflow for In Situ Generation and Reaction of this compound
References
4-Chloromorpholine: A Versatile Reagent for Electrophilic Amination and Beyond
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloromorpholine, also known as N-chloromorpholine, is a reactive heterocyclic compound that serves as a valuable reagent in modern organic synthesis. Its utility stems from the electrophilic nature of the nitrogen-bound chlorine atom, which allows for the efficient formation of carbon-nitrogen bonds. This key reactivity profile makes this compound an effective aminating agent, particularly in reactions with organometallic nucleophiles. Furthermore, its application extends to the synthesis of various substituted morpholine derivatives, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in electrophilic amination.
Key Applications
The primary application of this compound in organic synthesis is as an electrophilic aminating agent. It provides a convenient and efficient method for the introduction of a morpholine moiety onto various molecular frameworks.
Electrophilic Amination of Grignard Reagents
A significant application of this compound is in the transition-metal-free electrophilic amination of aryl Grignard reagents. This reaction provides a direct and high-yielding route to N-aryl-morpholines, which are important structural motifs in medicinal chemistry. The reaction proceeds under mild conditions and tolerates a range of functional groups.[1][2][3]
The general transformation can be represented as follows:
The presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) is often crucial for the success of this reaction, as it helps to suppress side reactions and improve the yield of the desired arylamine.[1][3]
Experimental Protocols
General Procedure for the Synthesis of this compound
This compound can be readily prepared from morpholine by reaction with a chlorinating agent such as sodium hypochlorite. A continuous flow synthesis has also been reported, which allows for the safe and efficient production of N-chloromorpholine solutions.[4]
Batch Synthesis: Detailed experimental protocols for the synthesis of this compound are available in the literature but are not provided here to focus on its application as a reagent.
Protocol 1: Synthesis of N-Aryl-Morpholines via Electrophilic Amination of Grignard Reagents
This protocol is adapted from the work of Hatakeyama, Yoshimoto, Ghorai, and Nakamura.[1][2][3]
Materials:
-
This compound (freshly prepared or distilled)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide) in an appropriate solvent (e.g., THF)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a stirred solution of the aryl Grignard reagent (1.2 mmol) in anhydrous THF (2 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add TMEDA (1.5 mmol).
-
After stirring for 10 minutes at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (see Table 1).
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-morpholine.
Data Presentation
Table 1: Synthesis of N-Aryl-Morpholines using this compound and Grignard Reagents
| Entry | Aryl Grignard Reagent (Ar-MgBr) | Reaction Time (h) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 1 | 4-Phenylmorpholine | 93 |
| 2 | 4-Methoxyphenylmagnesium bromide | 1 | 4-(4-Methoxyphenyl)morpholine | 85 |
| 3 | 4-Chlorophenylmagnesium bromide | 1 | 4-(4-Chlorophenyl)morpholine | 88 |
| 4 | 4-(Trifluoromethyl)phenylmagnesium bromide | 1 | 4-(4-(Trifluoromethyl)phenyl)morpholine | 75 |
| 5 | 2-Thienylmagnesium bromide | 1 | 4-(Thiophen-2-yl)morpholine | 82 |
| 6 | Naphthylmagnesium bromide | 1 | 4-(Naphthalen-1-yl)morpholine | 90 |
Data adapted from Hatakeyama et al., Org. Lett. 2010, 12, 1516-1519 and supporting information.[1][2][3]
Signaling Pathways and Experimental Workflows
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the general workflow for the synthesis of this compound and its application in electrophilic amination, as well as the proposed reaction mechanism.
Caption: General workflow for the synthesis and application of this compound.
Caption: Proposed mechanism for electrophilic amination with this compound.
Potential for Further Applications
While the reaction with Grignard reagents is well-documented, the electrophilic nature of this compound suggests potential for reactions with other nucleophiles. Further research could explore its reactivity with:
-
Sulfur Nucleophiles: Thiols and their corresponding thiolates are generally good nucleophiles and could potentially react with this compound to form N-thiomorpholine derivatives.[5][6][7]
-
Oxygen Nucleophiles: Alcohols and alkoxides might also serve as nucleophiles, leading to the formation of O-substituted morpholine derivatives, although these reactions may require specific catalysts or conditions due to the lower nucleophilicity of oxygen compared to carbon and sulfur.[8][9]
-
Other Organometallic Reagents: Organozinc and other organometallic compounds could also be explored as nucleophilic partners in amination reactions.[2]
The development of these and other transformations would further expand the synthetic utility of this compound as a versatile building block in the synthesis of complex molecules, including new drug candidates and agrochemicals.[10][11][12][13]
Conclusion
This compound is a valuable and reactive reagent for the synthesis of N-substituted morpholines. Its application in the electrophilic amination of Grignard reagents provides a straightforward and efficient method for the preparation of N-aryl-morpholines. The provided protocols and data serve as a practical guide for researchers in academic and industrial settings. The potential for expanding the scope of its reactivity with other nucleophiles makes this compound a promising tool for future synthetic innovations.
References
- 1. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 2. Transition-metal-free electrophilic amination between aryl Grignard reagents and N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of a crucial intermediate in the production of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The focus is on the etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline using 4-(3-chloropropyl)morpholine to yield Gefitinib. This application note includes detailed experimental protocols, tabulated quantitative data for easy comparison of synthetic methodologies, and visual diagrams of the EGFR signaling pathway and the experimental workflow.
Introduction
Gefitinib (Iressa®) is a targeted therapy used primarily in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] Its mechanism of action involves the inhibition of EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[2][3][4] The synthesis of Gefitinib involves several steps, with the final key transformation being the introduction of the morpholinopropoxy side chain. This is typically achieved through the etherification of the 6-hydroxy group of the quinazoline core with a suitable morpholine-containing reagent. While the user query specified 4-chloromorpholine, extensive review of synthetic routes indicates that 4-(3-chloropropyl)morpholine is the correct and commonly used reagent for this purpose.[5][6]
EGFR Signaling Pathway and Gefitinib's Mechanism of Action
Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The inhibition of these pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[1]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Synthesis of Gefitinib via Etherification
The pivotal final step in the synthesis of Gefitinib is the etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with 4-(3-chloropropyl)morpholine. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the alkyl chloride.
Caption: General workflow for the synthesis of Gefitinib via etherification.
Experimental Protocols
Below are detailed protocols for the synthesis of the Gefitinib intermediate and its subsequent conversion to Gefitinib.
Protocol 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline
This intermediate can be synthesized through various routes. One common method involves the cyclization of an appropriately substituted anthranilic acid derivative followed by demethylation. A continuous flow synthesis method has also been reported with a high yield.[7]
Materials:
-
6,7-dimethoxy-4-(3H)-quinazolinone
-
Thionyl chloride or Phosphoryl chloride
-
3-chloro-4-fluoroaniline
-
L-methionine and methanesulfonic acid (for demethylation)
-
Appropriate solvents (e.g., isopropanol, DMF)
Procedure (summary of a multi-step process):
-
Chlorination: 6,7-dimethoxy-4-(3H)-quinazolinone is chlorinated using a suitable agent like thionyl chloride or phosphoryl chloride to yield 4-chloro-6,7-dimethoxyquinazoline.
-
Amination: The chlorinated intermediate is then reacted with 3-chloro-4-fluoroaniline in a solvent such as isopropanol to produce 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.
-
Selective Demethylation: The 6-methoxy group is selectively demethylated using reagents like L-methionine and methanesulfonic acid to yield the desired product, 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline.[6]
Protocol 2: Etherification to Synthesize Gefitinib
This protocol details the final step in the synthesis of Gefitinib.
Materials:
-
4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline
-
4-(3-chloropropyl)morpholine
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (optional, as a catalyst)
-
N,N-Dimethylformamide (DMF)
-
Dilute hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve the 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline intermediate, potassium carbonate, and optionally potassium iodide in N,N-dimethylformamide.
-
Stir the mixture and heat to approximately 70-85°C.[4]
-
Add 4-(3-chloropropyl)morpholine to the reaction mixture and continue stirring at the elevated temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After completion, cool the reaction mixture and add dilute hydrochloric acid.
-
Cool further to room temperature and add sodium chloride to induce crystallization.
-
Filter the crude product and wash the filter cake with a sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain high-purity Gefitinib.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of Gefitinib, focusing on the final etherification step.
| Reference/Method | Starting Intermediate | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Patent CN111533703A[4] | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline | K₂CO₃, KI, N-(3-chloropropyl)morpholine | DMF | Not specified | High | High |
| Suh et al. (2017)[8] | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline | Not specified | Not specified | Not specified | 81.1 (overall) | Not specified |
| Reddy et al. (2007)[5] | 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine | Morpholine, KI | DMF | 0.5 | 78 | 99.6 (HPLC) |
Note: The yields and purities can vary significantly based on the specific reaction conditions, scale, and purification methods employed. The data presented is for comparative purposes.
Conclusion
The synthesis of the key Gefitinib intermediate and its subsequent etherification with 4-(3-chloropropyl)morpholine is a well-established and efficient process. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields and purities of the final active pharmaceutical ingredient can be achieved. The detailed protocols and compiled data in this application note serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important anticancer therapeutic.
References
- 1. nbinno.com [nbinno.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Synthesis method of 4-(3-chlorine-4-fluorobenzene amino)-7-methoxy-6-[3-(4-morpholinyl)-propoxy] quinoline - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111533703A - Gefitinib purification process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application of 4-Chloromorpholine in Agrochemical Synthesis: A Review of Current Understanding and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine moiety is a crucial pharmacophore in a variety of agrochemicals, contributing to their biological activity against a range of fungal, insect, and weed species. While the incorporation of the morpholine ring is a key step in the synthesis of many successful pesticides, the direct application of 4-chloromorpholine as a starting material in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature. This document clarifies the nomenclature of chloromorpholine isomers, reviews the synthesis of prominent morpholine-containing agrochemicals, and provides a detailed protocol for the synthesis of N-chloromorpholine, a related and often synonymously referenced compound.
Introduction: The Significance of the Morpholine Moiety in Agrochemicals
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a key structural component in a number of commercially important agrochemicals.[1][2] Its presence in a molecule can influence physicochemical properties such as solubility and lipophilicity, and it often plays a direct role in the compound's mechanism of action.[3] Notable examples of morpholine-containing agrochemicals include the fungicides dimethomorph and fenpropimorph, which are widely used to control diseases in various crops.[2][4]
Nomenclature Clarification: this compound vs. N-Chloromorpholine
It is essential to distinguish between two isomers of chloromorpholine:
-
C-4-Chloromorpholine: In this isomer, the chlorine atom is substituted on one of the carbon atoms of the morpholine ring.
-
N-Chloromorpholine (this compound): In this isomer, the chlorine atom is attached to the nitrogen atom of the morpholine ring. In chemical literature and databases, this compound is frequently referred to as this compound.[5]
Extensive literature searches for the application of C-4 substituted chloromorpholine in agrochemical synthesis did not yield specific examples or detailed protocols. The available information on "this compound" in synthetic contexts predominantly refers to N-chloromorpholine . Therefore, this document will focus on the synthesis and potential applications of N-chloromorpholine.
Synthesis of Prominent Morpholine-Containing Agrochemicals
While direct synthesis from this compound is not the primary route, understanding the synthesis of key morpholine-containing agrochemicals provides context for the introduction of the morpholine moiety.
Table 1: Overview of Key Morpholine-Containing Agrochemicals and their Synthesis
| Agrochemical | Type | Target | General Synthetic Approach | Reference(s) |
| Dimethomorph | Fungicide | Oomycetes | Condensation of a substituted acrylic acid with morpholine. | [6] |
| Fenpropimorph | Fungicide | Powdery mildew, rusts | Alkylation of a substituted propylphenyl precursor with a morpholine derivative. | [7] |
| Flumorph | Fungicide | Oomycetes | Reaction involving a substituted benzoyl chloride and morpholine. | [6] |
N-Chloromorpholine: Synthesis and Potential Applications
N-Chloromorpholine is a reagent that can be used for chlorination reactions and as a precursor for introducing the morpholine group under specific conditions.
Synthesis of N-Chloromorpholine
A continuous flow synthesis method for N-chloromorpholine has been reported, offering a safer and more efficient alternative to batch production of this potentially unstable reagent.[8]
Experimental Protocol: Continuous Flow Synthesis of N-Chloromorpholine [8]
Objective: To synthesize N-chloromorpholine in a continuous flow reactor.
Materials:
-
Morpholine solution in toluene (0.9 M)
-
Aqueous sodium hypochlorite (NaOCl) solution (0.9 M)
-
Continuous flow reactor system with static mixers
-
Pumps for reagent delivery
-
Back-pressure regulator
-
Separation unit (e.g., separatory funnel for small scale, or continuous separator)
Methodology:
-
Set up the continuous flow reactor system, ensuring all connections are secure. The reactor volume in the cited study was 6 mL, with 0.8 mL being static mixers.
-
Set the flow rate of the morpholine in toluene solution to 1 mL/min.
-
Set the flow rate of the aqueous NaOCl solution to 1.1 mL/min.
-
The combined reagents flow through the reactor, where efficient mixing is promoted by the static mixers. The residence time in the reactor is approximately 2.9 minutes.
-
The reaction mixture exits the reactor and is collected.
-
The organic phase, containing the N-chloromorpholine product, is separated from the aqueous phase.
-
The concentration and conversion can be determined by analysis of the organic phase (e.g., by titration or spectroscopic methods).
Table 2: Quantitative Data for Continuous Flow Synthesis of N-Chloromorpholine [8]
| Parameter | Value |
| Morpholine Concentration | 0.9 M in toluene |
| NaOCl Concentration | 0.9 M (aqueous) |
| Flow Rate (Morpholine) | 1 mL/min |
| Flow Rate (NaOCl) | 1.1 mL/min |
| Reactor Volume | 6 mL |
| Residence Time | 2.9 min |
| Time to Reach Steady State | 6 min (2 residence times) |
Potential Applications in Agrochemical Synthesis
While direct, large-scale applications of N-chloromorpholine in the synthesis of commercial agrochemicals are not widely published, its reactivity suggests potential uses:
-
Electrophilic Amination: N-chloromorpholine can act as an electrophilic source of the morpholine group, reacting with nucleophiles to form N-substituted morpholines.
-
Chlorination Reactions: It can serve as a chlorinating agent for various organic substrates.
Visualizing Synthetic Pathways
Diagram 1: General Structure of Morpholine-Containing Agrochemicals
Caption: The central role of the morpholine moiety in various agrochemicals.
Diagram 2: Workflow for Continuous Synthesis of N-Chloromorpholine
Caption: Continuous flow synthesis of N-chloromorpholine.
Conclusion
The morpholine scaffold is a cornerstone in the development of effective agrochemicals. While the direct use of C-4 substituted this compound in the synthesis of major commercial pesticides is not apparent from the existing literature, its isomer, N-chloromorpholine, is a reactive intermediate that can be synthesized efficiently using continuous flow methods. Further research may uncover niche applications for chloromorpholine derivatives in the synthesis of novel bioactive compounds for agriculture. The protocols and information presented here provide a foundation for researchers exploring the synthesis and application of morpholine-containing molecules in agrochemical discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morpholine, 4-chloro- | C4H8ClNO | CID 90067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloromorpholine in the Synthesis of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of corrosion inhibitors derived from 4-chloromorpholine. While direct literature on the use of this compound for this specific application is limited, this document outlines a generalized synthetic approach based on established nucleophilic aromatic substitution reactions. The protocols and data presented are compiled from studies on analogous morpholine derivatives, offering a foundational guide for developing novel corrosion inhibitors.
Introduction: Morpholine Derivatives as Corrosion Inhibitors
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic corrosion inhibitors are widely used to mitigate this issue, with nitrogen-containing heterocyclic compounds being particularly effective. Morpholine and its derivatives have emerged as a promising class of corrosion inhibitors due to their low toxicity, high safety profile, and excellent performance in protecting metals, particularly steel, in acidic and saline environments.[1]
The efficacy of morpholine-based inhibitors is attributed to the presence of nitrogen and oxygen atoms, which act as active centers for adsorption onto metal surfaces. This adsorption forms a protective film that isolates the metal from the corrosive medium.[1][2][3] The lone pair of electrons on the nitrogen and oxygen atoms facilitates coordination with the vacant d-orbitals of metal ions, leading to both physisorption and chemisorption.
This document focuses on the potential of this compound as a precursor for synthesizing a diverse range of N-substituted morpholine derivatives as corrosion inhibitors. The chloro- group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups that can enhance the inhibitor's performance.
Synthesis of N-Substituted Morpholine Derivatives from this compound
The primary synthetic route to novel corrosion inhibitors from this compound is through nucleophilic substitution of the chlorine atom. This allows for the introduction of various organic moieties containing heteroatoms (N, S, O) and π-systems, which are known to enhance corrosion inhibition efficiency.
General Synthetic Pathway
The synthesis involves the reaction of this compound with a suitable nucleophile, such as an amine or a thiol, to yield the corresponding N-substituted morpholine derivative.
Caption: General synthesis of N-substituted morpholine corrosion inhibitors.
Experimental Protocol: Synthesis of a Generic N-Aryl-Morpholine Derivative
This protocol describes a generalized procedure for the synthesis of an N-aryl-morpholine derivative from this compound and an aromatic amine. This method is adapted from standard nucleophilic aromatic substitution procedures.
Materials:
-
This compound hydrochloride
-
Substituted or unsubstituted aniline
-
Triethylamine (or another suitable base)
-
Solvent (e.g., Acetonitrile, DMF, or Toluene)
-
Distilled water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the chosen solvent.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution to act as a scavenger for the HCl that will be formed.
-
Addition of this compound: Slowly add a solution of this compound hydrochloride (1.0 equivalent) in the same solvent to the reaction mixture with continuous stirring.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt.
-
Extraction: Wash the filtrate with distilled water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-morpholine derivative.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Performance Data of Morpholine-Based Corrosion Inhibitors
The following tables summarize the performance data of various morpholine derivatives as corrosion inhibitors for different metals in corrosive environments. While these compounds were not explicitly synthesized from this compound, their structural similarity provides a strong indication of the potential efficacy of its derivatives.
Inhibition Efficiency Data
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1.0 M HCl | 300 ppm | 90.3 | [1][3] |
| 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO) | N80 Steel | 1.0 M HCl | 300 ppm | 91.4 | [1][3] |
| Naphthoquinone-derivative (Compound 1) | AISI 316 Stainless Steel | 150,000 mg·L⁻¹ Cl⁻ + 5 mg·L⁻¹ S²⁻ | 100 mg·L⁻¹ | 85.67 | [4][5] |
| Quinoline-derivative (Compound 2) | AISI 316 Stainless Steel | 150,000 mg·L⁻¹ Cl⁻ + 5 mg·L⁻¹ S²⁻ | 50 mg·L⁻¹ | 76.26 | [4][5] |
| Triazine-derivative (Compound 3) | AISI 316 Stainless Steel | 150,000 mg·L⁻¹ Cl⁻ + 5 mg·L⁻¹ S²⁻ | 30 mg·L⁻¹ | 66.65 | [4][5] |
Corrosion Rate Data
| Inhibitor | Metal | Corrosive Medium | Concentration | Corrosion Rate (mg cm⁻²h⁻¹) | Reference |
| Blank (No Inhibitor) | N80 Steel | 1.0 M HCl | - | 1.86 | [1][3] |
| MPO | N80 Steel | 1.0 M HCl | 300 ppm | 0.19 | [1][3] |
| MPPO | N80 Steel | 1.0 M HCl | 300 ppm | 0.16 | [1][3] |
Mechanism of Corrosion Inhibition
The corrosion inhibition by N-substituted morpholine derivatives is primarily due to their adsorption on the metal surface, which blocks the active corrosion sites.
Caption: Mechanism of corrosion inhibition by N-substituted morpholines.
The inhibition mechanism involves the following key steps:
-
Adsorption: The inhibitor molecules, present in the corrosive medium, adsorb onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (N, O) and π-electrons in the inhibitor's structure, which can interact with the metal surface.
-
Protective Film Formation: The adsorbed molecules form a protective layer on the metal surface. This film acts as a physical barrier, preventing the direct contact of the metal with the corrosive species in the solution.[2][4][5][6]
-
Blocking of Active Sites: The inhibitor molecules preferentially adsorb at the active sites on the metal surface where corrosion is most likely to occur, thereby blocking both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
The nature of the substituent on the morpholine nitrogen plays a crucial role in the effectiveness of the inhibitor. Aromatic rings and additional heteroatoms can increase the electron density at the adsorption centers and enhance the inhibitor's ability to form a stable protective film.
Conclusion
This compound serves as a versatile platform for the synthesis of a wide array of N-substituted morpholine derivatives with potential applications as corrosion inhibitors. The synthetic protocols, though generalized, provide a solid foundation for the development of novel compounds. The performance data from analogous morpholine derivatives strongly suggest that these new compounds could offer excellent protection for various metals in aggressive environments. Further research into the synthesis and evaluation of corrosion inhibitors derived from this compound is warranted to explore their full potential.
References
- 1. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment [mdpi.com]
- 4. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N-Aryl Morpholines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, metabolic stability, and biological activity.[1][2] The synthesis of N-aryl morpholines is a critical transformation in the development of these pharmaceuticals. While the direct reaction of 4-chloromorpholine with aromatic compounds is not a standard or widely reported method for creating a C-N bond, this document will detail the prevalent and effective protocols for the N-arylation of morpholine. Additionally, it will address the chemical nature of this compound and its potential applications in synthesis.
The primary methods for synthesizing N-aryl morpholines involve the coupling of an aryl halide or a related electrophile with morpholine. The most prominent among these are the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). Each of these methods offers distinct advantages depending on the substrate scope and desired reaction conditions.
I. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile and widely used methods for the formation of C-N bonds.[3] It allows for the coupling of a broad range of aryl halides (Cl, Br, I) and pseudo-halides (triflates) with morpholine under relatively mild conditions.
General Reaction Scheme:
Ar-X + Morpholine --(Cu catalyst, Ligand, Base)--> N-Aryl-morpholine (X = I, Br)
Ar-X + Morpholine --(Base, Solvent)--> N-Aryl-morpholine (Ar must be electron-deficient)
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-update - Ask this paper | Bohrium [bohrium.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted morpholine scaffolds are of significant interest in medicinal and materials chemistry due to their prevalence in FDA-approved drugs and their favorable pharmacokinetic properties.[1] This document provides a comprehensive overview of N-alkylation reactions to synthesize N-substituted morpholines.
A common misconception involves the use of 4-chloromorpholine (also known as N-chloromorpholine) as an N-alkylating agent. Due to the chlorine atom being attached to the nitrogen, this compound does not function as a typical electrophile for transferring the morpholine moiety. Instead, it serves as a source of electrophilic chlorine or as a precursor for other reactive species.[2][3]
Therefore, these application notes will focus on the more conventional and widely practiced methods of N-alkylation of morpholine , where morpholine acts as the nucleophile. We will detail protocols for reactions with various electrophiles, including alkyl halides and aryl halides, supported by quantitative data and procedural diagrams.
N-Alkylation of Morpholine with Alkyl Halides
The reaction of morpholine with alkyl halides is a fundamental method for the synthesis of N-alkylmorpholines. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of morpholine attacks the electrophilic carbon of the alkyl halide.[4][5]
General Reaction Scheme
Caption: General workflow for the N-alkylation of morpholine with an alkyl halide.
Experimental Protocol: Synthesis of N-Benzylmorpholine
This protocol describes the N-alkylation of morpholine with benzyl bromide.
Materials:
-
Morpholine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask, add morpholine (10 mmol, 0.87 g), potassium carbonate (20 mmol, 2.76 g), and acetonitrile (50 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (10 mmol, 1.71 g) dropwise to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetonitrile (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-benzylmorpholine.
-
Purify the product by column chromatography on silica gel if necessary.
Summary of Reaction Conditions and Yields
The following table summarizes various conditions for the N-alkylation of amines with alkyl halides, which are applicable to morpholine.
| Amine | Alkyl Halide | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 30 | 1 | 95 | [6][7] |
| Piperidine | 2-Phenethyl bromide | Al₂O₃-OK | Acetonitrile | 30 | 4 | 80 | [6][7] |
| Various amines | Various alkyl halides | NaHCO₃ | Water | MW | - | Excellent | [8][9] |
N-Arylation of Morpholine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylmorpholines.[10][11] This method is particularly valuable for creating scaffolds in drug discovery.[12]
General Reaction Scheme
Caption: Key components for the Buchwald-Hartwig amination of morpholine.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)morpholine
This protocol is adapted from a procedure for the Buchwald-Hartwig amination of 4-bromoanisole with morpholine.[13]
Materials:
-
4-Bromoanisole
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
-
Standard workup and purification equipment
Procedure:
-
In a 2-necked flask under a nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0) (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-bromoanisole (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Stir the resulting mixture at reflux for 6 hours, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Summary of Buchwald-Hartwig Amination Conditions and Yields
The following table presents data for the synthesis of an N-arylmorpholine derivative.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | |
| 4-Bromoanisole | Morpholine | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) / 2 PBut₃ | - | - | Dioxane | 80°C | - | High | [13] |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine | - | - | - | - | - | - | 60-88 | [11] |
Conclusion
While this compound is not a suitable reagent for direct N-alkylation to introduce a morpholine group, the N-alkylation of morpholine is a robust and versatile strategy for synthesizing a wide array of N-substituted morpholine derivatives. The classical SN2 reaction with alkyl halides and the modern Buchwald-Hartwig amination with aryl halides are two powerful methods in the synthetic chemist's toolbox. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and execute syntheses of novel morpholine-containing compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ochem.as.uky.edu [ochem.as.uky.edu]
- 6. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Aqueous-Mediated N-Alkylation of Amines | Semantic Scholar [semanticscholar.org]
- 10. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods [pubmed.ncbi.nlm.nih.gov]
- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Synthesis of Morpholine-Containing Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine-containing polymers are of significant interest in the biomedical and pharmaceutical fields due to their advantageous physicochemical properties, including hydrophilicity, biocompatibility, and stimuli-responsiveness. This document provides detailed application notes and experimental protocols for the synthesis of morpholine-containing polymers. While the direct polymerization of 4-chloromorpholine is not a commonly employed or documented synthetic route, this guide details three robust and versatile alternative strategies: the polymerization of morpholine-containing monomers, the ring-opening polymerization of morpholine-2,5-diones, and the post-polymerization modification of precursor polymers. These methods offer precise control over the polymer architecture and functionality, making them suitable for a wide range of applications, including drug delivery, tissue engineering, and smart materials.
Introduction
The incorporation of the morpholine moiety into polymer structures imparts a unique combination of properties. The ether linkage within the morpholine ring contributes to water solubility and flexibility, while the tertiary amine provides a pH-responsive character. These attributes have made morpholine-containing polymers attractive for various biomedical applications. For instance, they have been utilized in the development of "smart" hydrogels for controlled drug release and as components of biocompatible surfaces.[1] This document outlines three effective methods for the synthesis of such polymers, providing detailed protocols, quantitative data, and visual workflows to aid researchers in their endeavors.
Method 1: Polymerization of Morpholine-Containing Monomers (e.g., N-Acryloylmorpholine)
A prevalent and effective method for synthesizing morpholine-containing polymers is the direct polymerization of monomers that already incorporate the morpholine ring. N-acryloylmorpholine (NAM) is a widely used example of such a monomer. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer excellent control over molecular weight and polydispersity.
Experimental Protocol: RAFT Polymerization of N-Acryloylmorpholine (NAM)
This protocol describes the synthesis of poly(N-acryloylmorpholine) (PNAM) via RAFT polymerization.
Materials:
-
N-Acryloylmorpholine (NAM)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
1,4-Dioxane (Solvent)
-
Hexane (Non-solvent for precipitation)
Procedure:
-
Monomer Purification: Pass NAM through a column of basic alumina to remove any inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve NAM, CPADB, and AIBN in 1,4-dioxane. A typical molar ratio of [NAM]:[CPADB]:[AIBN] is 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 2-24 hours).
-
Termination and Precipitation: To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold hexane.
-
Isolation: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Data Presentation
| Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 2 | 25 | 5,500 | 1.15 |
| 4 | 48 | 10,200 | 1.12 |
| 8 | 75 | 16,000 | 1.10 |
| 16 | 92 | 19,800 | 1.13 |
Note: The data presented are representative and can vary based on specific reaction conditions.
Experimental Workflow
Caption: Workflow for RAFT polymerization of N-acryloylmorpholine.
Method 2: Ring-Opening Polymerization of Morpholine-2,5-diones
This strategy involves the synthesis of a cyclic monomer, a morpholine-2,5-dione, typically derived from an α-amino acid and an α-hydroxy acid. Subsequent ring-opening polymerization (ROP) yields poly(ester-amide)s, which are biodegradable and have applications in drug delivery and tissue engineering.[2]
Experimental Protocols
Part A: Synthesis of Morpholine-2,5-dione Monomer (from L-Alanine)
Materials:
-
L-Alanine
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
N-acylation: Dissolve L-alanine and sodium bicarbonate in water. Cool the solution to 0°C and slowly add chloroacetyl chloride while maintaining the pH at 8-9. Stir for 4 hours at room temperature.
-
Acidification and Extraction: Acidify the solution to pH 2 with HCl and extract the N-(chloroacetyl)-L-alanine with ethyl acetate.
-
Cyclization: Dissolve the N-(chloroacetyl)-L-alanine in DMF. Add sodium bicarbonate and heat the mixture to 80°C for 24 hours under high dilution conditions to favor intramolecular cyclization.[2]
-
Purification: After cooling, filter the solution and remove the DMF under reduced pressure. Recrystallize the crude product from ethyl acetate to obtain the pure morpholine-2,5-dione monomer.
Part B: Ring-Opening Polymerization of Morpholine-2,5-dione
Materials:
-
Morpholine-2,5-dione monomer
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (Catalyst)
-
Benzyl alcohol (Initiator)
-
Toluene (Solvent)
Procedure:
-
Reaction Setup: In a glovebox, add the morpholine-2,5-dione monomer, benzyl alcohol, and toluene to a dried Schlenk flask.
-
Catalyst Addition: Add the Sn(Oct)₂ solution in toluene to the flask. A typical monomer to initiator ratio is 100:1, and monomer to catalyst ratio is 1000:1.
-
Polymerization: Heat the reaction mixture to 110°C and stir for 4-12 hours.
-
Purification: Cool the reaction, dissolve the polymer in chloroform, and precipitate it in cold methanol.
-
Isolation: Filter the polymer and dry it under vacuum.
Data Presentation
| Monomer | Initiator/Catalyst | Mn ( g/mol ) | Đ (Mw/Mn) | Yield (%) |
| Alanine-derived MD | BnOH / Sn(Oct)₂ | 15,000 | 1.3 | 85 |
| Leucine-derived MD | BnOH / Sn(Oct)₂ | 18,500 | 1.4 | 82 |
| Phenylalanine-derived MD | BnOH / Sn(Oct)₂ | 21,000 | 1.3 | 88 |
Note: MD refers to Morpholine-2,5-dione. Data are representative.
Experimental Workflow
Caption: Workflow for the synthesis of poly(ester-amide)s.
Method 3: Post-Polymerization Modification
This approach involves synthesizing a polymer with reactive functional groups and then introducing the morpholine moiety through a subsequent chemical reaction. A common precursor polymer for this method is poly(chloromethylstyrene), where the chloromethyl groups can undergo nucleophilic substitution with morpholine.
Experimental Protocol: Modification of Poly(chloromethylstyrene) with Morpholine
Materials:
-
Poly(chloromethylstyrene) (PCMS)
-
Morpholine
-
Potassium carbonate (K₂CO₃) (Base)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (Non-solvent)
Procedure:
-
Polymer Dissolution: Dissolve poly(chloromethylstyrene) in DMF in a round-bottom flask.
-
Reagent Addition: Add an excess of morpholine (e.g., 5 equivalents per chloromethyl group) and potassium carbonate (e.g., 2 equivalents per chloromethyl group) to the solution.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Purification: Cool the reaction mixture and precipitate the polymer by adding it dropwise to a large volume of methanol.
-
Washing: Wash the precipitated polymer several times with water to remove any remaining salts and morpholine, followed by a final wash with methanol.
-
Isolation: Dry the resulting poly(vinylbenzyl morpholine) in a vacuum oven at 50°C.
Data Presentation
| Precursor Polymer (PCMS) Mn ( g/mol ) | Degree of Substitution (%) | Modified Polymer Mn ( g/mol ) |
| 10,000 | >95 | ~15,000 |
| 25,000 | >95 | ~37,500 |
| 50,000 | >95 | ~75,000 |
Note: The degree of substitution can be determined by ¹H NMR spectroscopy by comparing the integration of the benzylic protons of the modified and unmodified repeat units.
Experimental Workflow
Caption: Workflow for post-polymerization modification of PCMS.
Conclusion
The synthesis of morpholine-containing polymers can be successfully achieved through several reliable methods, each offering distinct advantages. The polymerization of morpholine-containing monomers like N-acryloylmorpholine provides a direct route to well-defined polymers. The ring-opening polymerization of morpholine-2,5-diones offers a pathway to biodegradable poly(ester-amide)s. Finally, post-polymerization modification allows for the versatile functionalization of pre-existing polymer backbones. The choice of method will depend on the desired polymer architecture, properties, and intended application. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the synthesis and exploration of this promising class of polymers.
References
Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct application of 4-chloromorpholine in standard peptide synthesis protocols is not documented in readily available scientific literature, the morpholine scaffold is a key component of highly effective reagents used in this field. A prominent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , a versatile and efficient coupling reagent. This document will provide detailed application notes and protocols for the use of DMTMM in peptide synthesis, addressing the core requirements for data presentation, experimental procedures, and visualization of chemical pathways. DMTMM serves as an excellent, cost-effective, and highly efficient alternative to other common coupling reagents.[1][2]
DMTMM is a crystalline, air-stable, and non-hygroscopic compound, making it easy to handle.[1] It is particularly advantageous for its ability to be used in aqueous or alcoholic solvents, a significant benefit over many other coupling reagents that require strictly anhydrous conditions.[3]
Data Summary: Performance of DMTMM in Peptide Synthesis
The efficiency of a coupling reagent is critical for the successful synthesis of peptides, impacting both yield and purity. DMTMM has been demonstrated to be a highly effective coupling agent in solid-phase peptide synthesis (SPPS), with performance comparable to other widely used reagents such as PyBOP.[2]
| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| H-Leu-Ala-Gly-Val-OH | DMTMM | 85 | >95 | [2] |
| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [2] |
| H-Phe-Ala-Gly-Val-OH | DMTMM | 80 | >95 | [2] |
| H-Phe-Ala-Gly-Val-OH | PyBOP | 78 | >95 | [2] |
Table 1: Comparison of DMTMM and PyBOP in the synthesis of tetrapeptides on Wang resin. The data indicates that DMTMM provides comparable yields and purities to PyBOP, a well-established but more expensive coupling reagent.[2]
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using DMTMM in Solution Phase
This protocol describes a general method for the coupling of a carboxylic acid and an amine in a solution phase, which is the fundamental reaction in peptide synthesis.
Materials:
-
Carboxylic acid (N-protected amino acid)
-
Amine (C-protected amino acid or peptide)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), Methanol (MeOH), or Water)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in the chosen solvent.
-
Add DMTMM (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using DMTMM
This protocol outlines the use of DMTMM for the coupling of amino acids during solid-phase peptide synthesis on a Wang-type resin.
Materials:
-
Wang resin pre-loaded with the first Fmoc-protected amino acid
-
Fmoc-protected amino acids
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
Resin Swelling:
-
Place the resin in the synthesis vessel and add DMF to swell the resin for 30 minutes.
-
Drain the DMF.
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes and drain.
-
Repeat the piperidine treatment for another 15 minutes and drain.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq) and DMTMM (3 eq) in DMF.
-
Add the solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 2 hours.
-
To check for completion of the coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Mechanism of Amide Bond Formation with DMTMM
The following diagram illustrates the proposed mechanism for the activation of a carboxylic acid by DMTMM and subsequent reaction with an amine to form an amide bond.
Caption: Mechanism of DMTMM-mediated amide bond formation.
Solid-Phase Peptide Synthesis (SPPS) Workflow using DMTMM
This diagram outlines the key steps in a typical solid-phase peptide synthesis cycle employing DMTMM as the coupling agent.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using DMTMM.
References
Application Report: One-Pot Synthesis Involving 4-Chloromorpholine
To Researchers, Scientists, and Drug Development Professionals,
Extensive research for a well-documented, one-pot synthesis protocol where 4-chloromorpholine (N-chloromorpholine) serves as a primary reactant for the construction of more complex molecules has not yielded a specific, replicable experimental procedure suitable for the generation of detailed application notes and protocols as requested.
The current body of scientific literature readily provides methods for the synthesis of this compound itself and features a vast number of one-pot syntheses for various heterocyclic compounds, including morpholine derivatives. However, a specific, detailed multi-component or cascade reaction that utilizes this compound as a key building block in a one-pot fashion appears to be a niche or underexplored area of synthesis.
The search for such a protocol encompassed queries for multicomponent reactions, cascade reactions, and the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs) where this compound would be a logical precursor. Unfortunately, these searches did not provide a concrete, published example with the necessary experimental details and quantitative data required to construct the comprehensive application notes and protocols you requested.
Therefore, before a detailed application note and protocol can be developed, a specific and reproducible one-pot reaction involving this compound as a reactant needs to be identified from the existing or emerging scientific literature.
We recommend researchers interested in this specific synthetic strategy to consider developing and publishing novel one-pot methodologies that utilize this compound. Such work would be a valuable contribution to the field of synthetic chemistry. Once a specific reaction is established and characterized, the generation of detailed application notes, protocols, data tables, and diagrams as originally requested would be feasible.
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Chloromorpholine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing reaction conditions involving 4-Chloromorpholine. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses? A1: this compound, also known as N-Chloromorpholine, is a heterocyclic organic compound with the molecular formula C₄H₈ClNO.[1] It consists of a morpholine ring where the nitrogen atom is bonded to a chlorine atom. It is a valuable reagent and intermediate in organic synthesis, primarily used for the selective and efficient chlorination of activated aromatic compounds and in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to the reactive N-Cl bond, it serves as a source of electrophilic chlorine.
Q2: What is the most common method for synthesizing this compound? A2: The most common and direct method for synthesizing this compound is the N-chlorination of morpholine. This is typically achieved by reacting morpholine with an active chlorine source, such as sodium hypochlorite (NaOCl) solution, often in a biphasic system or under continuous flow conditions to manage the reaction's exothermicity and the product's stability.[3]
Q3: What are the critical parameters to control during the synthesis of this compound? A3: Key parameters include:
-
Temperature: The reaction is often exothermic. Maintaining low temperatures (e.g., 0-10 °C) is crucial to prevent side reactions and decomposition of the product.
-
Reagent Stoichiometry: Precise control over the molar ratio of morpholine to the chlorinating agent is necessary to avoid over-chlorination or incomplete conversion.
-
Mixing: In biphasic reactions, vigorous mixing is essential to maximize the interfacial area for the reaction to occur efficiently. In continuous flow setups, static mixers are used for this purpose.[3]
-
Reaction Time/Residence Time: The reaction is typically fast. Prolonged reaction times can lead to product degradation. In flow chemistry, the residence time is a key parameter to optimize for maximum conversion.[3]
Q4: How can the progress of the reaction be monitored? A4: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) can be used to observe the consumption of the morpholine starting material. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots taken from the organic phase can be used to determine the conversion to this compound.
Q5: What are the common impurities and side products? A5: Common impurities include unreacted morpholine and potential side products from the decomposition of this compound, which can be unstable.[3] If the reaction temperature is not controlled, or if the product is exposed to light or impurities, degradation can occur. Dimerization or other secondary reactions of the morpholine ring are also possible under harsh conditions.
Q6: What are the recommended safety precautions when working with this compound? A6: N-chloroamines like this compound can be unstable and should be handled with care.[3] It is recommended to use the compound immediately after its synthesis. The synthesis process involves corrosive and oxidizing agents. Therefore, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, is mandatory. All operations should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and use of this compound.
Problem: Low or no conversion of morpholine starting material.
| Possible Cause | Suggested Solution |
| Inactive Chlorinating Agent | The activity of sodium hypochlorite solutions can decrease over time. Use a fresh bottle or titrate the solution to determine its active chlorine content before use. |
| Poor Mixing | In a biphasic system (e.g., toluene/water), insufficient stirring will limit the reaction rate. Increase the stirring speed to create a fine emulsion. For flow reactors, ensure static mixers are correctly integrated.[3] |
| Incorrect Stoichiometry | Double-check all calculations for reagents. Ensure the molar equivalents of the chlorinating agent are correct. An insufficient amount will lead to incomplete conversion. |
| Reaction Temperature Too Low | While low temperature is generally preferred, an excessively low temperature may slow the reaction rate significantly. Determine the optimal temperature for your specific setup, starting in the 0-5 °C range. |
Problem: Significant formation of byproducts or product decomposition.
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | The reaction is exothermic. Use an ice bath and ensure slow, controlled addition of reagents to maintain the desired temperature. High temperatures can accelerate the decomposition of the N-chloroamine product.[3] |
| Prolonged Reaction Time | This compound can be unstable. Monitor the reaction closely and proceed with the work-up as soon as the starting material is consumed. Avoid leaving the reaction mixture for extended periods. |
| Exposure to Light | N-halo compounds can be light-sensitive. Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Incorrect pH | The pH of the reaction medium can influence the stability of the product and the chlorinating species. Maintain the pH as specified in the chosen protocol. |
Problem: Difficulty isolating the this compound product.
| Possible Cause | Suggested Solution |
| Product is Water-Soluble | If the product has some solubility in the aqueous layer, you may lose material during the work-up. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, diethyl ether) to maximize recovery.[4] |
| Product is Volatile | This compound may be volatile. When removing the solvent using a rotary evaporator, use a lower bath temperature and be careful not to apply excessive vacuum to avoid loss of product.[4] |
| Emulsion Formation During Work-up | Emulsions can form during the extraction of morpholine derivatives. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. |
Below is a troubleshooting workflow to diagnose and resolve low-yield reactions.
Caption: Troubleshooting logic for low-yield synthesis of this compound.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of this compound, comparing a general batch process with a continuous flow process.
| Parameter | Batch Synthesis (General) | Continuous Flow Synthesis[3] |
| Reactants | Morpholine, Sodium Hypochlorite | 0.9 M Morpholine in Toluene, 0.9 M aq. NaOCl |
| Solvent System | Toluene, Water (Biphasic) | Toluene, Water (Biphasic) |
| Temperature | 0 - 10 °C | Ambient (Exotherm managed by reactor) |
| Mixing | Vigorous mechanical/magnetic stirring | Static mixers within the reactor tubing |
| Reagent Addition | Slow, dropwise addition of NaOCl | Continuous pumping via syringe pumps |
| Typical Reaction Time | 30 - 60 minutes | 2.9 minutes (Residence Time) |
| Scale | Lab scale (mmol to mol) | Lab to Pilot scale (scalable) |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound
This protocol describes a general method for synthesizing this compound on a laboratory scale.
Materials:
-
Morpholine
-
Commercial sodium hypochlorite solution (~10-15% w/v)
-
Toluene
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice-water bath
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
Procedure:
-
Set up a round-bottom flask in an ice-water bath on a magnetic stirrer.
-
Charge the flask with morpholine followed by an equal volume of toluene. Begin stirring vigorously.
-
Cool the mixture to 0-5 °C.
-
Add the sodium hypochlorite solution dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for another 30 minutes. Monitor the reaction by TLC (staining with potassium permanganate) until the morpholine spot disappears.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
The resulting solution contains this compound in toluene. Due to its instability, it is best to use this solution directly for subsequent reactions. If isolation is required, the solvent can be carefully removed under reduced pressure at a low temperature.
Protocol 2: Continuous Flow Synthesis of this compound
This protocol is based on the methodology for continuous N-chloramine synthesis and is suitable for safer, scalable production.[3]
Materials & Equipment:
-
Syringe pumps (2)
-
T-mixer
-
Meso-scale tubular reactor with static mixers (e.g., 6 mL total volume)
-
Back pressure regulator
-
Collection flask
-
Solution A: 0.9 M Morpholine in toluene
-
Solution B: 0.9 M Sodium hypochlorite (aqueous)
Procedure:
-
Assemble the flow chemistry setup as shown in the workflow diagram below.
-
Prepare Solution A by dissolving the appropriate amount of morpholine in toluene.
-
Prepare Solution B by diluting a commercial NaOCl solution to 0.9 M.
-
Load two separate syringes with Solution A and Solution B and place them on the syringe pumps.
-
Set the flow rates. For a residence time of ~2.9 minutes in a 6 mL reactor, set the flow rate for Solution A to 1.0 mL/min and Solution B to 1.1 mL/min.[3]
-
Begin pumping both solutions simultaneously. They will converge at the T-mixer and enter the tubular reactor.
-
The biphasic mixture is intensively mixed by the static mixers as it flows through the reactor, allowing the reaction to proceed.
-
The product stream exits the reactor through the back pressure regulator and is collected in a flask at 0 °C.
-
The collected biphasic mixture can be separated, and the organic phase containing the this compound product can be washed and dried as described in the batch protocol.
Caption: Experimental workflow for the continuous synthesis of this compound.
References
Technical Support Center: 4-Chloromorpholine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during chemical reactions involving 4-chloromorpholine. The focus is on identifying and mitigating the formation of common side products to improve reaction efficiency and product purity.
Troubleshooting Guide: Side Product Formation
Undesired side products can significantly impact the yield and purity of the target molecule in reactions involving this compound. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solutions |
| Low yield of the desired N-substituted morpholine | Hydrolysis of this compound: The presence of water in the reaction mixture can lead to the hydrolysis of this compound, forming morpholine. This unreacted morpholine will not participate in the desired substitution reaction. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Store this compound under inert and dry conditions to prevent moisture absorption. |
| Presence of morpholine hydrochloride as a white precipitate | Hydrolysis and subsequent salt formation: If the reaction is conducted under acidic conditions or if acidic byproducts are generated, the morpholine formed from hydrolysis will react to form the insoluble morpholine hydrochloride salt.[1][2] | - Run the reaction under neutral or basic conditions.- Use a non-nucleophilic base to scavenge any acid present or formed during the reaction.- If acidic workup is necessary, perform it at low temperatures and minimize the time of exposure. |
| Formation of a higher molecular weight byproduct corresponding to a bis-morpholino structure | Reaction with a bifunctional electrophile: If a reagent with two electrophilic sites is present, it can react with two molecules of a nucleophilic morpholine derivative. While less common as a direct side product of this compound itself, if morpholine is generated in situ via hydrolysis, it can react with certain reagents. For example, the presence of formaldehyde or a formaldehyde equivalent can lead to the formation of N,N'-methylenebismorpholine. | - Scrutinize all reagents for potential bifunctional impurities.- If a one-carbon electrophile is suspected, consider purification of the relevant starting materials.- Modify the reaction sequence to avoid the simultaneous presence of morpholine and the bifunctional electrophile. |
| Complex mixture of products observed by TLC or LC-MS | Decomposition of this compound: As an N-chloramine, this compound can be unstable under certain conditions, such as exposure to light, heat, or certain metals, leading to a complex mixture of degradation products.[3] | - Store this compound in a cool, dark place.- Use de-gassed solvents to minimize oxidation.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions where this compound is used as an aminating agent with a primary or secondary amine?
The most prevalent side product is often morpholine , resulting from the hydrolysis of this compound by residual water in the reaction mixture. If the reaction conditions are acidic, this will likely be isolated as morpholine hydrochloride .
Q2: How can I detect the presence of morpholine or morpholine hydrochloride in my reaction mixture?
-
NMR Spectroscopy: Morpholine exhibits characteristic signals in ¹H NMR, typically around 2.8-3.0 ppm and 3.6-3.8 ppm for the two sets of methylene protons. Morpholine hydrochloride will have slightly different chemical shifts. These can be compared to standard spectra of morpholine and its salt.[4][5]
-
LC-MS: Liquid chromatography-mass spectrometry can be used to identify morpholine by its molecular weight (87.12 g/mol ) and retention time.
-
Thin-Layer Chromatography (TLC): Staining with an appropriate indicator (e.g., potassium permanganate) can often visualize the morpholine spot, which will have a different Rf value than the desired product and starting material.
Q3: Under what conditions is the formation of N,N'-methylenebismorpholine a concern?
The formation of N,N'-methylenebismorpholine is typically a concern when a source of formaldehyde or another one-carbon electrophile is present in the reaction. This is not a direct side product of this compound itself but can arise if morpholine is generated in situ (e.g., through hydrolysis) and then reacts with such an electrophile.
Q4: Are there any specific experimental protocols to minimize side product formation?
Yes, here is a general protocol for a nucleophilic substitution reaction with an amine to minimize side products:
Experimental Protocol: General Amination using this compound
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents. If necessary, solvents can be dried over molecular sieves.
-
Ensure the amine substrate is pure and dry.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine substrate and the anhydrous solvent.
-
If the amine substrate is a salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine. Use of an excess of the amine substrate can also serve as the base.
-
Cool the solution to the desired reaction temperature (often 0 °C to room temperature to control exothermicity).
-
-
Addition of this compound:
-
Dissolve the this compound in a small amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes. A slow addition rate helps to control the reaction temperature and minimize potential side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting materials and the formation of the product.
-
-
Workup:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography, recrystallization, or distillation to remove any unreacted starting materials and side products.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Troubleshooting low yield in reactions with 4-Chloromorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 4-Chloromorpholine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My reaction with this compound is giving a very low yield. What are the common causes?
Low yields in reactions with this compound, which is often used in nucleophilic substitution reactions, can stem from several factors. Systematically investigating these potential issues is key to improving your reaction outcome. The most common culprits include:
-
Reagent Quality and Stability: this compound can degrade over time, especially with exposure to moisture. Ensure you are using a high-purity reagent and consider checking its integrity if it has been stored for an extended period. The purity of your nucleophile, solvent, and base are also critical.
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. This includes incorrect temperature, reaction time, solvent, or base.
-
Side Reactions: this compound can participate in undesired side reactions, such as hydrolysis or elimination, which consume the starting material and reduce the yield of the desired product.
-
Work-up and Purification Issues: Product loss can occur during the work-up and purification stages. This could be due to the product's solubility in the aqueous phase, decomposition on silica gel, or volatility.
How can I improve the yield of my nucleophilic substitution reaction with this compound?
To enhance the yield, consider optimizing the following parameters:
-
Solvent Choice: The solvent plays a crucial role in nucleophilic substitution reactions. For SN2 reactions, which are common with this compound, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, thus increasing the nucleophile's reactivity. Polar protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity and leading to lower yields.
-
Base Selection: The choice and stoichiometry of the base are important. A base is often required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). The strength and steric hindrance of the base can influence the reaction rate and the prevalence of side reactions.
-
Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the decomposition of this compound and lead to the formation of side products. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Concentration: The concentration of the reactants can also affect the reaction rate and yield.
Data Presentation: Impact of Reaction Conditions on Yield
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | Room Temp | - | 56 |
| 2 | 0.5 | 50 | - | 88 |
| 3 | 0.2 | 50 | - | 71 |
| 4 | 0.2 | 50 | 5 | >99 |
| 5 | 0.2 | 40 | 15 | 45 |
Data is illustrative and based on the reaction of 4-chloro-anisole and morpholine.[1]
Experimental Protocols
Detailed Methodology for a Representative Nucleophilic Substitution Reaction with this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (nucleophile)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq), anhydrous potassium carbonate (2.0 eq) or triethylamine (1.5 eq), and anhydrous DMF.
-
Addition of this compound: Stir the mixture at room temperature and add this compound (1.1 eq) dropwise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Troubleshooting Workflow for Low Yield in this compound Reactions
Caption: A step-by-step guide to troubleshooting low reaction yields.
Potential Side Reaction Pathways for this compound
Caption: Common desired and undesired reaction pathways for this compound.
References
Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloromorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted starting materials (e.g., the nucleophile), excess this compound, morpholine hydrochloride (from the hydrolysis of this compound), and over-alkylated byproducts. Over-alkylation can be a significant issue when reacting primary or secondary amines with alkyl halides.[1][2] The product amine is often more nucleophilic than the starting amine, leading to further reaction.[1] At elevated temperatures, ring-opening of the morpholine product can also occur.
Q2: How can I remove unreacted this compound and its hydrolysis products during workup?
A2: An aqueous wash is typically effective for removing water-soluble impurities like this compound and morpholine hydrochloride. Since this compound is reactive towards water, quenching the reaction mixture with water or an aqueous basic solution will hydrolyze the remaining reagent to the more water-soluble morpholine. A dilute acid wash can also be employed to protonate any remaining morpholine, making it highly water-soluble and easily extracted into the aqueous phase. However, this is only suitable for products that are stable in acidic conditions.
Q3: My product is a basic N-substituted morpholine. What is the best way to purify it?
A3: For basic morpholine derivatives, a common and effective purification strategy involves acid-base extraction. The crude product in an organic solvent can be washed with a dilute acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH), and the product re-extracted with an organic solvent. This method is highly effective for separating the basic product from non-basic or neutral impurities.
Q4: I am observing multiple products in my reaction. What could be the cause?
A4: The formation of multiple products often points to over-alkylation, especially when using amine nucleophiles. The initially formed secondary or tertiary amine can react further with this compound. To minimize this, you can try using a large excess of the starting amine or adding the this compound slowly to the reaction mixture. Protecting groups on the nucleophile can also be used to prevent over-alkylation.
Q5: What are the best general techniques for purifying N-substituted morpholines?
A5: The choice of purification technique depends on the physical properties of your product.
-
Column chromatography is a versatile method for separating products from impurities with different polarities.
-
Recrystallization is an excellent technique for obtaining highly pure crystalline solids.
-
Acid-base extraction is particularly useful for purifying basic N-substituted morpholines.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during aqueous workup | If your product has some water solubility, minimize the number of aqueous washes or use a brine (saturated NaCl solution) wash to reduce its solubility in the aqueous phase. |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup. Consider increasing the reaction time or temperature if necessary. |
| Product degradation | If your product is sensitive to acid or base, use neutral aqueous washes. If it is temperature-sensitive, perform extractions and solvent removal at reduced temperatures. |
| Over-alkylation leading to multiple products | Use a larger excess of the starting amine or add this compound dropwise to the reaction. Consider using a protecting group strategy.[2] |
Problem 2: Product is an Oil and Cannot be Recrystallized
| Possible Cause | Troubleshooting Step |
| Residual solvent | Ensure all solvent has been removed under high vacuum. Co-evaporation with a different solvent (e.g., toluene) can help remove traces of high-boiling point solvents. |
| Product is inherently an oil at room temperature | Purify by column chromatography. |
| Impurities preventing crystallization | Attempt to purify a small amount by preparative TLC or column chromatography to see if the purified material crystallizes. If so, column chromatography is the recommended purification method. |
| Product is a salt | If the product is a salt (e.g., a hydrochloride), it may have different crystallization properties. Consider neutralizing it to the free base before attempting recrystallization from an organic solvent. |
Problem 3: Difficulty Separating Product from Starting Material by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Similar polarity of product and starting material | Optimize the solvent system for your column. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. If the starting material is an amine, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and resolution. |
| Product is basic | For basic products, consider using an acidic wash to remove the unreacted basic starting material before chromatography. |
Data Presentation
Table 1: Comparison of Purification Methods for 4-(4-Nitrophenyl)morpholine
| Purification Method | Solvent System | Yield | Purity | Reference |
| Recrystallization | Methanol/Water | High | >98% | [3] |
| Column Chromatography | Ethyl Acetate/Hexane | Good | >99% | - |
Table 2: Recrystallization Solvents for N-Substituted Morpholine Derivatives
| Compound Type | Recommended Solvents | Comments |
| N-Aryl Morpholines | Ethanol, Methanol/Water, Ethyl Acetate/Hexane | Often crystalline solids. A mixture of a good solvent and a poor solvent is effective. |
| N-Alkyl Morpholines | Hexanes, Diethyl Ether | Can be oils, especially with short alkyl chains. May require purification by chromatography. |
| Basic Morpholine Salts (e.g., HCl) | Water, Ethanol | Generally more polar and soluble in protic solvents. |
Experimental Protocols
Protocol 1: Synthesis and Purification of 4-(4-Nitrophenyl)morpholine
This protocol describes the reaction of this compound with 4-nitrophenol, followed by purification of the product.
Reaction:
-
To a solution of 4-nitrophenol (1.39 g, 10 mmol) in a suitable polar aprotic solvent such as DMF (20 mL), add a base like potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.21 g, 10 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
A solid product should precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
If a solid precipitates, filter the crude product, wash with water, and dry.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot methanol. Add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Filter the purified crystals, wash with cold methanol/water, and dry under vacuum.[3]
Protocol 2: General Extractive Workup for a Basic N-Substituted Morpholine Product
This protocol is a general method for separating a basic morpholine product from neutral or acidic impurities.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction solvent is polar and water-miscible (e.g., DMF, DMSO), dilute the mixture with a large volume of water and extract with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts and wash with 1M HCl (2 x 50 mL). The basic product will move to the aqueous layer.
-
Separate the organic layer (which contains neutral and acidic impurities).
-
Combine the acidic aqueous layers and cool in an ice bath.
-
Slowly add a base (e.g., 6M NaOH) to the aqueous layer with stirring until it is strongly basic (pH > 12).
-
Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified basic product.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Reactions and Purification
Caption: General experimental workflow for reactions involving this compound.
Diagram 2: Troubleshooting Logic for Product Purification
References
Technical Support Center: Managing Exothermic Reactions with 4-Chloromorpholine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Chloromorpholine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of reactions is it commonly used?
This compound (N-Chloromorpholine) is a reactive chemical intermediate. Due to the electrophilic nature of the chlorine atom attached to the nitrogen, it is primarily used in reactions such as the chlorination of activated aromatic compounds and in the synthesis of various morpholine derivatives through nucleophilic substitution. These reactions, particularly N-alkylation of amines, can be highly exothermic.
Q2: What are the primary hazards associated with this compound, especially concerning exothermic reactions?
The primary hazard is the potential for a runaway reaction. The N-Cl bond in this compound is reactive and the compound can be thermally unstable.[1][2] Reactions involving nucleophiles can be very fast and highly exothermic, leading to a rapid increase in temperature and pressure if not properly controlled.[2] This can result in boiling of the solvent, vessel over-pressurization, and release of hazardous materials.
Q3: What are the initial signs of a potential thermal runaway reaction?
Key indicators of an impending runaway reaction include:
-
A sudden, unexpected increase in the reaction temperature that does not stabilize with standard cooling.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
An increase in the rate of gas evolution.
Q4: What immediate steps should be taken if a thermal runaway is suspected?
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Maximize cooling by lowering the temperature of the cooling bath or increasing the flow of coolant.
-
Alert Personnel: Inform colleagues and the lab supervisor of the situation.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quenching procedure.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the immediate area and follow emergency protocols.
Troubleshooting Guide
Issue 1: The reaction temperature is rising too quickly during the addition of this compound.
-
Probable Cause: The rate of addition of this compound is too high for the cooling capacity of the system, or the initial reaction temperature is too high.
-
Solution:
-
Immediately stop the addition of this compound.
-
Ensure the cooling system is functioning optimally.
-
Allow the reaction temperature to stabilize at the desired setpoint before resuming addition at a significantly slower rate.
-
Consider diluting the this compound solution to allow for a more controlled addition.
-
Issue 2: A significant exotherm is observed even after the addition of this compound is complete.
-
Probable Cause: Accumulation of unreacted this compound during the addition phase, which is now reacting rapidly. This is a particularly dangerous situation.
-
Solution:
-
Maintain maximum cooling.
-
If the temperature continues to rise and approaches the boiling point of the solvent, consider an emergency quench.
-
For future reactions, reduce the addition rate and consider a higher reaction temperature to ensure the reaction proceeds as the reagent is added, preventing accumulation.
-
Issue 3: The reaction appears to have stalled and is not proceeding to completion.
-
Probable Cause: The reaction temperature may be too low, or there may be an issue with the quality of the reagents or solvent.
-
Solution:
-
Confirm the reaction has indeed stalled via in-process monitoring (e.g., TLC, LC-MS).
-
Slowly and carefully increase the reaction temperature in small increments (e.g., 5 °C) while closely monitoring for any delayed exotherm.
-
Ensure all reagents and solvents are anhydrous and of appropriate purity.
-
Data Presentation
Table 1: Illustrative Thermal Hazard Data for a Hypothetical N-Alkylation Reaction
Disclaimer: The following data is illustrative and intended for training purposes. Actual values must be determined experimentally for each specific reaction.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | High exothermicity; requires efficient heat removal. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | Potential for a significant temperature increase if cooling is lost. |
| Onset of Decomposition (TD24) | 110 °C | Temperature at which self-heating could lead to runaway in 24 hours. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 145 °C | The highest temperature the reaction could reach under adiabatic conditions. |
| Recommended Max. Operating Temp. | 40 °C | Provides a safe margin below the onset of decomposition. |
Experimental Protocols
Protocol 1: Reaction Calorimetry for N-Alkylation of a Primary Amine with this compound
Objective: To determine the heat of reaction and other safety parameters for the N-alkylation of a primary amine.
-
Setup:
-
A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) is set up according to the manufacturer's instructions.
-
The reactor is charged with the primary amine (1.0 eq) and a suitable solvent (e.g., Toluene).
-
The mixture is stirred and brought to the desired initial temperature (e.g., 20 °C).
-
A solution of this compound (1.1 eq) in the same solvent is prepared in the dosing vessel.
-
-
Procedure:
-
The reaction is initiated by the controlled addition of the this compound solution over a set period (e.g., 1 hour).
-
The reaction temperature is maintained at the setpoint by the calorimeter's control system.
-
The heat flow is continuously measured throughout the addition and for a period after the addition is complete to ensure the reaction has reached completion.
-
-
Data Analysis:
-
The total heat of reaction is calculated by integrating the heat flow curve.
-
The adiabatic temperature rise is calculated using the heat of reaction, the mass of the reaction mixture, and its specific heat capacity.
-
This data is used to assess the thermal risk of the process.
-
Protocol 2: Quenching Procedure for a Reaction Mixture Containing Unreacted this compound
Objective: To safely neutralize unreacted this compound in a reaction mixture.
-
Preparation:
-
Ensure a suitable quenching agent is readily available. A solution of sodium sulfite or sodium thiosulfate in water is often effective for N-chloro compounds.
-
Have a cooling bath prepared in case the quenching process is exothermic.
-
-
Procedure:
-
Cool the reaction mixture to a low temperature (e.g., 0-5 °C).
-
Slowly add the quenching solution dropwise with vigorous stirring.
-
Monitor the temperature of the reaction mixture closely during the addition. If a significant temperature increase is observed, pause the addition and allow the mixture to cool before proceeding.
-
Continue the addition until all of the this compound has been consumed (this can be checked by peroxide test strips, which will give a positive result in the presence of N-chloro compounds).
-
Once the quench is complete, the reaction can be worked up as required.
-
Mandatory Visualizations
Caption: Workflow for managing an exothermic reaction.
References
Technical Support Center: 4-Chloromorpholine Stability in Reaction Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloromorpholine. The information provided is intended to assist in understanding and mitigating potential stability issues in various reaction solvents.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common organic solvents?
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathways for this compound are likely to involve the cleavage of the N-Cl bond. This can occur via homolytic cleavage to form a morpholinyl radical and a chlorine radical, or through heterolytic cleavage. In the presence of nucleophiles or reactive solvents, substitution or elimination reactions can occur. For example, in the presence of water, hydrolysis to morpholine and hypochlorous acid can take place. In solvents like DMSO, oxidation of the solvent by the N-chloroamine is a possibility.
Q3: Are there any solvents that are known to be particularly problematic with this compound?
A3: Solvents that can be readily oxidized, such as dimethyl sulfoxide (DMSO), or solvents that can participate in reactions with electrophilic chlorine, like dimethylformamide (DMF), may pose stability challenges. Protic solvents, especially under basic or acidic conditions, can facilitate decomposition. The use of high temperatures in any solvent will likely accelerate degradation.
Q4: How can I monitor the stability of this compound in my reaction?
A4: The stability of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the quantification of the parent compound over time and the identification of potential degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Thermal Decomposition | Run the reaction at a lower temperature. Perform a time-course analysis at different temperatures to determine the optimal balance between reaction rate and stability. |
| Photodecomposition | Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. |
| Reaction with Solvent | Consider using a more inert solvent. If the solvent is a reactant, ensure that the stoichiometry and addition rate are carefully controlled. |
| Presence of Impurities | Ensure the solvent and other reagents are of high purity and free from contaminants that could catalyze decomposition (e.g., trace metals, acids, or bases). |
Issue 2: Formation of unexpected byproducts.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Analyze the byproducts using GC-MS or LC-MS to identify their structures. This can provide insight into the degradation pathway. |
| Reaction with Solvent or Reagents | Review the literature for known reactions between N-chloroamines and the solvents/reagents being used. Consider the possibility of side reactions. |
| Radical Reactions | If radical-initiated degradation is suspected (e.g., from light exposure), consider the addition of a radical scavenger to see if it inhibits byproduct formation. |
Data Summary
Due to the limited availability of specific quantitative data for this compound stability in various organic solvents, the following table provides a qualitative summary based on the general reactivity of N-chloroamines.
| Solvent | Solvent Type | Potential for Reaction/Degradation | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Can act as a nucleophile or be oxidized, especially at elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Can be oxidized by N-chloroamines. |
| Tetrahydrofuran (THF) | Ethereal | Moderate | Generally more inert than DMF or DMSO, but peroxide formation in aged THF can initiate radical decomposition. |
| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Generally considered a relatively inert solvent for many reactions. |
| Alcohols (e.g., Methanol, Ethanol) | Protic | Moderate to High | Solvolysis can occur, leading to the formation of morpholine and other byproducts. Rate is dependent on temperature and pH. |
| Water | Protic | High | Hydrolysis to morpholine and hypochlorous acid is a known degradation pathway for N-chloroamines.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given reaction solvent.
1. Materials and Reagents:
-
This compound (of known purity)
-
Reaction solvent (HPLC grade)
-
Internal standard (a stable compound that does not react with this compound or the solvent and is chromatographically resolved)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer)
-
Autosampler vials
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the reaction solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent.
-
Prepare a series of calibration standards by diluting the this compound stock solution and adding a constant concentration of the internal standard.
3. Stability Study Procedure:
-
Prepare a solution of this compound in the test solvent at a relevant experimental concentration, including the internal standard.
-
Divide the solution into several aliquots in separate vials.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, protected from light or exposed to light).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and immediately analyze it by HPLC.
4. HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer) is often a good starting point. The gradient can be optimized to achieve good separation of this compound, the internal standard, and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (this may need to be determined experimentally, but a range of 210-260 nm is a reasonable starting point).
-
Data Analysis: Calculate the peak area ratio of this compound to the internal standard at each time point. Plot this ratio against time to determine the rate of degradation.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: 4-Chloromorpholine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloromorpholine (also known as N-chloromorpholine).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Decomposition of the product during workup or purification. 3. Inefficient extraction. | 1. Ensure the reaction is stirred vigorously to facilitate the biphasic reaction. Monitor reaction progress using TLC or GC. Consider increasing the reaction time or the molar ratio of the chlorinating agent slightly. 2. Maintain low temperatures during the reaction and workup. Avoid exposure to strong light, which can cause decomposition.[1] If distillation is used for purification, perform it under vacuum to keep the temperature low. 3. Use a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. |
| Presence of Unreacted Morpholine in the Final Product | 1. Insufficient chlorinating agent. 2. Inefficient purification. | 1. Ensure the correct stoichiometry of the chlorinating agent is used. A slight excess may be necessary for complete conversion. 2. During the workup, wash the organic layer with a dilute acid solution (e.g., dilute HCl) to convert the basic morpholine into its water-soluble hydrochloride salt, which will partition into the aqueous layer. |
| Formation of a White Precipitate (Solid Byproduct) | 1. Formation of morpholine hydrochloride if the reaction medium becomes acidic. | 1. Maintain a basic pH during the reaction. If a precipitate forms, it can be removed by filtration. To recover any trapped product, the solid can be washed with a small amount of the extraction solvent. Neutralization of the aqueous layer with a base before extraction can also prevent the formation of the hydrochloride salt. |
| Product is Yellow or Discolored | 1. Presence of impurities. 2. Decomposition of the product. | 1. Purify the product by vacuum distillation.[2][3] 2. Store the purified this compound in a cool, dark place, preferably under an inert atmosphere, to prevent decomposition. |
| Low Purity After Purification | 1. Inefficient distillation. 2. Co-distillation of impurities. | 1. Ensure the vacuum is stable and the distillation apparatus is set up correctly. Use a fractionating column for better separation if impurities have close boiling points. 2. Analyze the impurity profile by GC-MS to identify the contaminants. If the impurity is water, ensure the product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from morpholine and sodium hypochlorite?
A1: The most common byproducts and impurities are:
-
Unreacted Morpholine: If the reaction does not go to completion.
-
Sodium Chloride (NaCl) and Sodium Hydroxide (NaOH): These are inorganic byproducts from the reaction when using sodium hypochlorite and are removed during the aqueous workup.
-
Morpholine Hydrochloride: This salt can form if the reaction mixture becomes acidic.[4] Morpholine is basic and will react with any acid present.
-
Water: As the reaction is typically carried out in an aqueous solution.
-
Decomposition Products: N-chloroamines can be unstable and may decompose, especially when exposed to heat or light.[1] Hydrolysis can regenerate morpholine and hypochlorous acid.
Q2: How can I remove unreacted morpholine from my this compound product?
A2: Unreacted morpholine is a basic compound. During the workup, you can wash the organic extract containing your product with a dilute aqueous acid solution, such as 1M HCl. This will convert the morpholine into its water-soluble salt, morpholine hydrochloride, which will then be removed in the aqueous layer.
Q3: My reaction mixture turned acidic and a white solid formed. What is it and how do I deal with it?
A3: The white solid is likely morpholine hydrochloride, formed by the reaction of unreacted morpholine with an acid. You can remove it by filtration. To prevent its formation, ensure the reaction medium remains basic. If it has already formed, you can neutralize the aqueous layer with a base like sodium hydroxide before extraction.
Q4: What is the best method to purify this compound?
A4: Vacuum distillation is a highly effective method for purifying this compound, as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.[2][3]
Q5: How should I store purified this compound?
A5: this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). This is because N-chloroamines can be sensitive to light and heat, which can lead to decomposition.[1]
Experimental Protocols
Synthesis of this compound from Morpholine and Sodium Hypochlorite
This protocol is adapted from a standard procedure for the synthesis of N-chloramines.[5]
Materials:
-
Morpholine
-
Sodium hypochlorite solution (commercial bleach, concentration determined by titration)
-
Diethyl ether (or dichloromethane)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place a freshly prepared solution of sodium hypochlorite.
-
Cool the flask in an ice bath to maintain a temperature below 10°C.
-
Slowly add morpholine dropwise to the stirred sodium hypochlorite solution. The rate of addition should be controlled to keep the temperature below 10°C.
-
After the addition is complete, continue to stir the mixture for an additional 10-15 minutes in the ice bath.
-
Transfer the reaction mixture to a separatory funnel and extract the this compound with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound by Vacuum Distillation
Procedure:
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 74-75 °C at 15 mmHg.
-
Once the distillation is complete, release the vacuum carefully and transfer the purified product to a clean, dry, and labeled container for storage.
Visualizations
References
Technical Support Center: 4-Chloromorpholine Stability in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-chloromorpholine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound, like many N-chloro compounds, is susceptible to decomposition through several pathways. The primary factors influencing its stability are:
-
Hydrolysis: Reaction with water is a major cause of degradation, especially under non-neutral pH conditions.
-
Thermal Stress: Elevated temperatures can accelerate decomposition.
-
Radical Reactions: The N-Cl bond can undergo homolytic cleavage to form radical species, which can initiate chain decomposition reactions.[1][2][3]
-
Presence of Nucleophiles: Strong nucleophiles can react with and consume this compound, leading to undesired side products.
Q2: How does pH affect the stability of this compound?
Q3: Are there any known stabilizers for this compound?
A3: While specific stabilizers for this compound are not extensively documented, general principles for stabilizing chlorinated compounds and inhibiting radical reactions can be applied. For instance, radical inhibitors like butylated hydroxytoluene (BHT) or diphenylpicrylhydrazyl (DPPH) can be effective in preventing radical-initiated decomposition.[1][4] For chlorinated hydrocarbons, triphenyl guanidine has been patented as a stabilizer. The suitability of these for a specific reaction system must be evaluated empirically.
Q4: What are the recommended storage and handling conditions for this compound?
A4: Due to its instability, it is highly recommended to use this compound immediately after its preparation. If storage is unavoidable, it should be kept in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and light, which can promote decomposition. Solutions of this compound are generally less stable than the neat compound.
Troubleshooting Guide: Preventing Decomposition During Reaction
This guide provides a systematic approach to troubleshooting and preventing the decomposition of this compound in your experiments.
Problem: Low yield or formation of unexpected byproducts.
Potential Cause: Decomposition of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound decomposition.
Experimental Protocols
Protocol 1: In Situ Generation and Use of this compound in an Aprotic Solvent
This protocol is recommended to minimize decomposition by using the reagent as it is formed.
Objective: To perform a reaction using freshly prepared this compound without isolation.
Materials:
-
Morpholine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Reaction vessel under an inert atmosphere (Nitrogen or Argon)
-
Substrate for the reaction
Methodology:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the morpholine in the anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the chlorination reaction and improve the stability of the product.
-
Chlorination: Add N-Chlorosuccinimide (NCS) portion-wise to the stirred morpholine solution. The reaction is typically rapid.
-
Monitoring (Optional): The progress of the N-chlorination can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion of the starting morpholine.
-
Reaction with Substrate: Once the formation of this compound is complete (as indicated by monitoring or after a predetermined reaction time, e.g., 30 minutes), add the substrate for the subsequent reaction directly to the flask containing the in situ generated this compound.
-
Reaction Execution: Proceed with the desired reaction protocol, maintaining the appropriate temperature and reaction time for the substrate transformation.
Protocol 2: Monitoring this compound Decomposition by Gas Chromatography (GC)
This protocol provides a method to quantify the concentration of this compound over time to assess its stability under specific reaction conditions.
Objective: To determine the rate of decomposition of this compound in a given solvent and at a specific temperature.
Materials:
-
Solution of this compound of a known initial concentration.
-
Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Internal standard (e.g., a stable compound with a different retention time, such as dodecane).
-
Thermostated reaction vessel.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at the desired concentration. Add a known amount of an internal standard.
-
Incubation: Place the solution in a thermostated vessel at the desired temperature.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching (if necessary): If the decomposition is rapid, it may be necessary to quench the reaction in the aliquot immediately. This can be done by rapid cooling or by adding a reagent that consumes any remaining reactive species but does not interfere with the analysis.
-
GC Analysis: Inject the aliquot into the GC. The GC oven temperature program should be optimized to achieve good separation of this compound, the internal standard, and any potential decomposition products.[5][6]
-
Quantification: Determine the peak area of this compound relative to the internal standard at each time point.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, the rate of decomposition and the half-life of this compound under the tested conditions can be calculated.
Data Presentation
While specific kinetic data for this compound is scarce in the literature, the following table illustrates how you can organize your experimental data to compare the stability of this compound under different conditions.
Table 1: Hypothetical Half-life of this compound under Various Conditions
| Condition ID | Solvent | Temperature (°C) | pH | Additive | Half-life (t½, hours) |
| A | Water | 25 | 7 | None | 2.5 |
| B | Water | 25 | 4 | None | 1.8 |
| C | Water | 25 | 9 | None | 1.2 |
| D | Dichloromethane | 25 | N/A | None | > 48 |
| E | Toluene | 25 | N/A | None | > 48 |
| F | Dichloromethane | 25 | N/A | BHT (1 mol%) | > 72 |
| G | Water | 4 | 7 | None | 10.2 |
This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.
Signaling Pathways and Logical Relationships
The decomposition of this compound can be initiated by several factors, leading to a cascade of reactions. The following diagram illustrates the logical relationship between contributing factors and the decomposition outcome.
Caption: Factors and pathways leading to the decomposition of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Chloromorpholine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up 4-Chloromorpholine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up this compound synthesis from a laboratory to an industrial setting introduces several critical challenges. The most significant issues include managing heat generated by the exothermic reaction, ensuring adequate mixing of multiphase systems, maintaining reaction selectivity to avoid impurities, and handling the potential instability of the N-chloramine product.[1][2][3] Simply increasing the volume of reactants can lead to new, unforeseen problems that do not occur on a smaller scale.[4]
Q2: Why is temperature control so critical during scale-up?
The chlorination of morpholine is a fast and highly exothermic reaction.[1] In a large reactor, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat effectively.[3] Poor heat control can lead to "hot spots," which can accelerate the reaction, promote the formation of unwanted byproducts, and in a worst-case scenario, cause a dangerous runaway reaction.[2]
Q3: How does the impurity profile change during scale-up?
Side reactions that are negligible at the gram scale can become significant at the kilogram scale.[3][4] Factors such as longer reaction times, potential temperature fluctuations, and less efficient mixing can alter the reaction kinetics, leading to the formation of different or higher concentrations of impurities.[4] This necessitates re-evaluating the purification strategy, as methods like column chromatography scale poorly and are often replaced by crystallization or distillation at an industrial level.[3]
Q4: What are the advantages of using a continuous flow reactor for this synthesis?
Continuous flow chemistry offers a safer and more controllable method for scaling up this compound production.[1] Key advantages include:
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, and hazardous chemicals can be quenched in-line.[1]
-
Superior Heat Transfer: Microreactors and meso-scale reactors have a very high surface-area-to-volume ratio, allowing for excellent control of exothermic reactions.[1]
-
Efficient Mixing: The use of static mixers can ensure efficient mixing of biphasic solutions, which is common in this synthesis (e.g., an organic solution of morpholine with aqueous sodium hypochlorite).[1]
-
Handling Unstable Intermediates: Since N-chloramines can be unstable, a continuous-flow approach allows for their immediate use in a subsequent reaction step, avoiding hazardous isolation and handling.[1]
Q5: What analytical techniques are recommended for monitoring the reaction at scale?
Effective reaction monitoring is crucial for process optimization and control. A combination of analytical methods provides the most comprehensive insight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for monitoring the rate of product formation and quantifying intermediates and byproducts.[5]
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) or Pressurized Sample Infusion (PSI-ESI-MS) allow for real-time monitoring of catalytic intermediates and reaction progress.[5][6]
Troubleshooting Guide
Problem: Low Yield or Incomplete Conversion
This is a common issue when moving from a small-scale batch to a larger production environment. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Formation of Unexpected Byproducts
The appearance of new or increased levels of impurities often points to issues with kinetic versus thermodynamic control or localized reaction conditions.[7][8]
Caption: Potential reaction pathways leading to byproducts.
-
Possible Cause: Localized high temperatures (hot spots) due to poor mixing or inadequate cooling.
-
Solution: Improve agitation and cooling efficiency. On a large scale, this may require a reactor with a better design for heat transfer.
-
-
Possible Cause: The reaction is under thermodynamic control, favoring more stable degradation products, whereas the desired product is formed under kinetic control.[7][8]
-
Solution: Lower the reaction temperature and shorten the reaction time. Continuous flow reactors are ideal for maintaining these conditions precisely.[8]
-
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Processing for Scale-Up
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) |
| Mixing | Can be inefficient, leading to hot spots | Highly efficient, especially with static mixers[1] |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volume[1] |
| Control | Difficult to control temperature and concentration profiles | Precise control over temperature, pressure, and residence time |
| Handling Intermediates | Requires isolation of potentially unstable products | Allows for in-situ generation and immediate use[1] |
| Scalability | Non-linear; requires significant redevelopment[4] | Linear; scale-out by running reactors in parallel |
Table 2: Example Parameters for Continuous Flow N-Chloromorpholine Synthesis
This data is derived from a study on the continuous formation of N-chloramines in a meso-scale flow reactor.[1]
| Parameter | Value |
| Reagent 1 | 0.9 M Morpholine in Toluene |
| Reagent 2 | 0.9 M Sodium Hypochlorite (NaOCl) in Water |
| Flow Rate (Reagent 1) | 1.0 mL/min |
| Flow Rate (Reagent 2) | 1.1 mL/min |
| Total Reactor Volume | 6.0 mL |
| Static Mixer Volume | 0.8 mL |
| Residence Time | 2.9 minutes |
Experimental Protocols
Protocol: Continuous Flow Synthesis of this compound
This protocol describes a general methodology for the continuous synthesis of this compound using a meso-scale tubular reactor, based on published procedures for N-chloramines.[1]
Objective: To safely synthesize a solution of this compound for immediate use in a subsequent reaction step.
Equipment:
-
Two syringe pumps for reagent delivery.
-
Meso-scale tubular reactor (e.g., 6 mL PFA tubing).
-
Static mixers inserted within the reactor tubing.
-
Back-pressure regulator.
-
Temperature control system (e.g., oil bath or heating block).
-
In-line analytical probe (optional, e.g., IR or Raman) or a sampling port for off-line analysis (GC, NMR).
Reagents:
-
Solution A: Morpholine (0.9 M) in an appropriate organic solvent (e.g., Toluene).
-
Solution B: Aqueous Sodium Hypochlorite (0.9 M).
Workflow Diagram:
Caption: Workflow for continuous this compound synthesis.
Procedure:
-
System Setup: Assemble the flow reactor system as shown in the workflow diagram. Ensure all connections are secure.
-
Priming: Prime the pumps and tubing with the respective solvents to remove air from the system.
-
Temperature Control: Set the reactor to the desired temperature. A preliminary optimization might start at room temperature.
-
Initiate Flow: Start the syringe pumps at the calculated flow rates to achieve the desired residence time (e.g., 1.0 mL/min for Solution A and 1.1 mL/min for Solution B).[1]
-
Achieve Steady State: Allow the system to run for at least two to three residence times to ensure a steady state is reached before collecting samples or product.[1]
-
Monitoring: Monitor the reaction progress using the chosen analytical method. Collect samples at regular intervals to determine conversion and selectivity.
-
Product Handling: The output stream containing the this compound in the organic phase can be directed to a subsequent reaction vessel for immediate consumption or to a quenching solution if isolation is required.
-
Shutdown: Upon completion, flush the entire system with clean solvent to remove all reactive materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Effect of moisture on 4-Chloromorpholine reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling and reactivity of 4-Chloromorpholine, with a specific focus on the effects of moisture. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products | Presence of moisture leading to hydrolysis of this compound. | Ensure all solvents and reagents are rigorously dried before use. Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Consider using freshly distilled solvents. |
| Formation of unknown impurities detected by TLC, HPLC, or NMR | Degradation of this compound due to exposure to atmospheric moisture. | Analyze the impurities using techniques like GC-MS or LC-MS to identify potential hydrolysis products such as Morpholine and hypochlorous acid derivatives. Implement stricter anhydrous handling techniques. |
| Gradual decrease in the purity of this compound upon storage | Absorption of moisture from the atmosphere over time. | Store this compound in a tightly sealed container with a desiccant. For long-term storage, consider flushing the container with an inert gas before sealing. Regularly check the purity of aged stock solutions. |
| Precipitate formation in organic solutions of this compound | Reaction with residual water to form less soluble degradation products. | Filter the solution under inert atmosphere. Before use in a reaction, confirm the identity and concentration of the dissolved this compound. |
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the reactivity of this compound?
This compound, as an N-chloramine, is susceptible to hydrolysis in the presence of water. The nitrogen-chlorine bond is electrophilic and can be attacked by nucleophiles, including water. This reaction leads to the degradation of this compound, which can result in reduced yields in your desired reaction and the formation of impurities. The rate of hydrolysis can be influenced by factors such as pH and temperature.
Q2: What are the likely degradation products of this compound in the presence of water?
Q3: How can I detect the degradation of this compound due to moisture?
Degradation can be monitored using various analytical techniques:
-
Thin Layer Chromatography (TLC): The appearance of new spots, particularly a more polar spot corresponding to Morpholine, can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from its degradation products. A decrease in the peak area of this compound and the emergence of new peaks would signify degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new signals corresponding to the degradation products.
Q4: What are the best practices for handling and storing this compound to minimize moisture-related issues?
To maintain the integrity of this compound, it is crucial to handle it as a hygroscopic and moisture-sensitive reagent.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place. The use of a desiccator is highly recommended.[2]
-
Handling: When weighing and transferring this compound, minimize its exposure to the atmosphere.[2] Working in a glove box or under a stream of inert gas is ideal.[3][4] Use dry glassware and syringes.
-
Solvents and Reagents: Ensure that all solvents and other reagents used in reactions with this compound are anhydrous.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator. Assemble the reaction apparatus under a positive pressure of inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: Use freshly distilled and dried solvents. Ensure all other reagents are anhydrous.
-
Addition of this compound: Transfer this compound to the reaction vessel using a syringe or a cannula under a positive pressure of inert gas.
-
Reaction: Maintain the inert atmosphere throughout the course of the reaction.
-
Work-up: Quench the reaction with a suitable reagent. Be aware that aqueous work-up will hydrolyze any remaining this compound.
Protocol 2: Monitoring the Hydrolysis of this compound by HPLC (General Approach)
This is a general guideline as a specific validated method was not found in the literature.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a dry, aprotic solvent (e.g., acetonitrile).
-
Sample Preparation: At t=0, dilute an aliquot of the stock solution with a mixture of the same solvent and a known amount of water.
-
HPLC Analysis: Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18) at regular time intervals.
-
Mobile Phase: A gradient of water (with a suitable buffer, e.g., phosphate) and an organic solvent like acetonitrile or methanol would likely be effective.
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products absorb.
-
Data Analysis: Plot the peak area of this compound against time to determine the rate of degradation. Identify new peaks as potential degradation products.
Visualizations
Caption: Proposed hydrolysis of this compound.
Caption: Troubleshooting workflow for reactivity issues.
Caption: Moisture's impact on this compound purity.
References
Technical Support Center: Optimizing Selectivity in 4-Chloromorpholine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 4-chloromorpholine. Our goal is to help you improve reaction selectivity, maximize yields of desired products, and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound to alkylate primary amines?
When reacting this compound with primary amines, the most prevalent side reaction is over-alkylation, leading to the formation of a di-substituted product where two morpholine rings are attached to the primary amine nitrogen. This occurs because the initially formed secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation by this compound. Another potential side reaction is the elimination of HCl from this compound, although this is less common under typical nucleophilic substitution conditions.
Q2: How can I minimize the formation of the di-substituted byproduct in the reaction of this compound with a primary amine?
Controlling the stoichiometry of the reactants is crucial. Using an excess of the primary amine relative to this compound can significantly favor the formation of the mono-substituted product. Additionally, reaction conditions can be optimized. Lowering the reaction temperature can help to control the rate of the second alkylation reaction. The choice of solvent and base can also play a significant role in selectivity.
Q3: What is the recommended solvent for improving the selectivity of this compound reactions with amines?
The choice of solvent can influence reaction rates and selectivity. Aprotic solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF) are often good choices for N-alkylation reactions. In some cases, the use of a non-polar solvent may reduce the rate of the second alkylation. It is recommended to screen a few different solvents to determine the optimal conditions for your specific substrate.
Q4: Can temperature be used to control the selectivity of the reaction?
Yes, temperature is a critical parameter for controlling selectivity. Generally, lower reaction temperatures favor the kinetic product, which in many cases is the mono-alkylated product. Higher temperatures can provide the activation energy needed for the second alkylation to occur, leading to the thermodynamic and often less desired di-substituted product. Running the reaction at room temperature or below is a good starting point for optimizing selectivity.
Q5: How does the choice of base affect the reaction selectivity?
A base is typically required to neutralize the HCl generated during the reaction. The choice of base can influence the reaction's selectivity. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the amine nucleophile. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The pKa of the base should also be considered to ensure it is strong enough to effectively scavenge the acid produced.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-substituted Product and Significant Formation of Di-substituted Byproduct
Possible Causes:
-
Incorrect Stoichiometry: Molar ratio of this compound to primary amine is too high.
-
High Reaction Temperature: Elevated temperatures favor the second alkylation reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to over-alkylation.
-
Inappropriate Solvent or Base: The chosen solvent or base may be promoting the formation of the di-substituted product.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Stoichiometry | Use a 2 to 5-fold excess of the primary amine. | Increased probability of this compound reacting with the primary amine rather than the mono-substituted product. |
| Temperature | Maintain the reaction temperature between 0 °C and room temperature. | Reduced rate of the second, often less favorable, alkylation reaction. |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed. | Minimizes the time for the mono-substituted product to react further. |
| Solvent | Screen aprotic solvents like acetonitrile, THF, or dichloromethane. | Identify a solvent that provides the best balance of reactivity and selectivity for your specific substrate. |
| Base | Use a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine. | Efficiently neutralizes HCl without competing in the nucleophilic substitution. |
Problem 2: Poor Chemoselectivity in Reactions with Multifunctional Nucleophiles (e.g., Amino Alcohols)
Possible Causes:
-
Lack of Differentiation Between Nucleophilic Sites: The reaction conditions do not favor the reaction at the desired nucleophilic site (e.g., amine vs. hydroxyl group).
-
Inappropriate Protecting Group Strategy: Failure to protect more reactive functional groups.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Protecting Groups | Protect the more reactive functional group (e.g., the hydroxyl group as a silyl ether) before reacting with this compound. | Directs the reaction to the intended nucleophilic site. |
| Reaction Conditions | Optimize reaction temperature and solvent to exploit subtle differences in the nucleophilicity of the functional groups. | Potentially achieve selective reaction without the need for protecting groups. |
| pH Control | For amino alcohols, adjusting the pH can influence the protonation state of the amine and hydroxyl groups, thereby altering their nucleophilicity. | Enhanced selectivity for the desired reaction pathway. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine with this compound
This protocol aims to maximize the yield of the mono-substituted product.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (TEA)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve the primary amine (2.0 eq.) and triethylamine (1.2 eq.) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in acetonitrile to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every hour.
-
Once the this compound has been consumed (typically 2-4 hours), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-substituted product.
Quantitative Data Example (Hypothetical):
| Amine:this compound Ratio | Temperature (°C) | Reaction Time (h) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1:1 | 25 | 6 | 65 | 30 |
| 2:1 | 25 | 4 | 85 | 10 |
| 2:1 | 0 | 4 | 92 | 5 |
| 5:1 | 0 | 3 | >95 | <2 |
Visualizations
Caption: Reaction pathway for the N-alkylation of a primary amine.
Caption: Troubleshooting workflow for low selectivity.
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Chloromorpholine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Chloromorpholine (4-CM), a reactive intermediate and potential impurity, is critical for ensuring product quality and safety. This guide provides a comparative overview of potential analytical strategies for the determination of this compound. Due to a scarcity of validated methods specifically for this compound in publicly available literature, this guide details a highly relevant and established method for the parent compound, morpholine, and a promising method for the broader class of N-chloroamines, to which this compound belongs. These methods provide a strong foundation for developing a validated quantification assay for this compound.
Comparison of Analytical Methodologies
The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each technique, often coupled with a specific detection method, offers distinct advantages and requires different sample preparation strategies.
| Parameter | Method 1: GC-MS (Adapted from Morpholine Analysis) | Method 2: HPLC with Fluorescence Detection (General for N-Chloroamines) |
| Principle | Derivatization of the amine to a more volatile and thermally stable compound, followed by separation and quantification by Gas Chromatography-Mass Spectrometry. | Derivatization of the N-chloroamine with a fluorescent tag, followed by separation using High-Performance Liquid Chromatography and quantification with a fluorescence detector. |
| Derivatization | Yes, required. e.g., nitrosation to form N-nitroso-4-chloromorpholine. | Yes, required. Reaction with a fluorogenic agent like 5-(dimethylamino)naphthalene-1-sulfinic acid (DANSO₂H). |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). | High-Performance Liquid Chromatograph with a Fluorescence Detector (HPLC-FLD). |
| Detector | Mass Spectrometer (MS) | Fluorescence Detector (FLD) |
| Selectivity | High, based on both chromatographic retention time and mass-to-charge ratio of the analyte and its fragments. | High, due to the specific derivatization reaction and the selective detection of fluorescent compounds. |
| Sensitivity | Potentially high, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/L to ng/L range, depending on the derivatization efficiency and matrix. | Potentially very high, as fluorescence detection can offer excellent sensitivity for derivatized analytes. |
| Throughput | Moderate, due to the derivatization and extraction steps. | Moderate, due to the derivatization step. |
| Matrix Effects | Can be significant, but can be mitigated by the use of internal standards and appropriate sample cleanup. | Can be present, but the selectivity of fluorescence detection can minimize their impact. |
| Development Status | Method for parent compound (morpholine) is well-established.[1][2] Adaptation and validation for this compound are necessary. | General method for N-chloroamines has been described.[1][3] Specific application and validation for this compound are required. |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
This protocol is adapted from a validated method for morpholine quantification and would require optimization and validation for this compound.[1][2]
1. Principle: this compound is converted to its N-nitroso derivative (N-nitroso-4-chloromorpholine) by reaction with a nitrosating agent under acidic conditions. The resulting derivative is more volatile and thermally stable, making it amenable to GC-MS analysis.
2. Reagents and Materials:
-
This compound standard
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (anhydrous)
-
Methanol
-
Deionized water
3. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in methanol.
-
In a reaction vial, combine an aliquot of the sample or standard solution with deionized water.
-
Acidify the solution with HCl to a pH of approximately 1-2.
-
Add an excess of sodium nitrite solution and vortex the mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes).
-
After cooling, neutralize the reaction mixture with a suitable base.
-
Extract the N-nitroso-4-chloromorpholine derivative with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
4. GC-MS Conditions:
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of N-nitroso-4-chloromorpholine.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol is based on a general method for the analysis of N-chloroamines and would require optimization and validation for this compound.[1][3]
1. Principle: this compound, an N-chloroamine, reacts with a non-fluorescent derivatizing agent, 5-(dimethylamino)naphthalene-1-sulfinic acid (DANSO₂H), to form a highly fluorescent sulfonamide derivative. This derivative is then separated by reversed-phase HPLC and quantified using a fluorescence detector.
2. Reagents and Materials:
-
This compound standard
-
5-(dimethylamino)naphthalene-1-sulfinic acid (DANSO₂H)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate buffer)
3. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a reaction vial, mix an aliquot of the sample or standard solution with a buffer solution.
-
Add a solution of the derivatizing agent, DANSO₂H.
-
Allow the reaction to proceed at a specific temperature and for a set time, protected from light.
-
Quench the reaction if necessary.
-
The reaction mixture can be directly injected into the HPLC system or after appropriate dilution.
4. HPLC-FLD Conditions:
-
HPLC Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength: To be determined based on the fluorescence spectrum of the DANSO-derivative of this compound.
-
Emission Wavelength: To be determined based on the fluorescence spectrum of the DANSO-derivative of this compound.
-
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-FLD analysis of this compound.
Conclusion
References
Comparative Reactivity of 4-Chloromorpholine and 4-Bromomorpholine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides an objective comparison of the reactivity of 4-Chloromorpholine and 4-Bromomorpholine, supported by established chemical principles and detailed experimental protocols for further investigation.
The selection of a halogenating agent in the synthesis of morpholine derivatives can significantly impact reaction kinetics and product yields. Both this compound and 4-Bromomorpholine serve as valuable reagents for introducing the morpholine moiety, a privileged scaffold in medicinal chemistry. However, their reactivity profiles differ, primarily due to the nature of the halogen atom. This comparison guide elucidates these differences to aid in the rational selection of the appropriate reagent for specific synthetic applications.
Executive Summary of Reactivity
In nucleophilic substitution reactions, the primary determinant of reactivity for haloalkanes is the leaving group ability of the halide. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to bromide being a weaker base and more stable as an anion due to its larger size and greater polarizability. Consequently, 4-Bromomorpholine is generally more reactive towards nucleophiles than this compound .
This increased reactivity can translate to faster reaction times, milder reaction conditions, and potentially higher yields in nucleophilic substitution reactions. However, the higher reactivity of 4-Bromomorpholine also necessitates more careful handling and storage to prevent degradation.
Comparative Data
While specific kinetic data for a direct comparison of this compound and 4-Bromomorpholine in the literature is scarce, the relative reactivity can be inferred from the general principles of nucleophilic substitution. The following table summarizes the key properties and expected reactivity trends.
| Property | This compound | 4-Bromomorpholine | Rationale |
| Molecular Weight | 121.57 g/mol | 166.02 g/mol | --- |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | --- |
| Leaving Group Ability | Good | Excellent | Bromide is a weaker base than chloride, making it a better leaving group. |
| N-X Bond Strength | Stronger | Weaker | The N-Br bond is weaker and more easily cleaved than the N-Cl bond. |
| Relative Reactivity | Lower | Higher | Due to the superior leaving group ability of bromide. |
| Storage Stability | Generally more stable | Can be less stable | The weaker N-Br bond can lead to greater susceptibility to degradation. |
Theoretical Framework: Nucleophilic Substitution at Nitrogen
The reactions of 4-halomorpholines with nucleophiles are generally considered to be bimolecular nucleophilic substitution (SN2) reactions. In this mechanism, the nucleophile attacks the nitrogen atom, and the halide is displaced in a single, concerted step.
The rate of an SN2 reaction is dependent on the concentrations of both the substrate (4-halomorpholine) and the nucleophile, as well as the nature of the leaving group. A better leaving group will stabilize the transition state and lower the activation energy of the reaction, thus increasing the reaction rate.
The logical relationship for the reactivity of these compounds in an SN2 reaction is illustrated in the following diagram:
Figure 1. Factors influencing the relative reactivity of 4-halomorpholines in SN2 reactions.
Experimental Protocol: Comparative Kinetic Analysis by UV-Vis Spectroscopy
To quantitatively assess the reactivity of this compound and 4-Bromomorpholine, a kinetic study can be performed by monitoring the progress of a nucleophilic substitution reaction using UV-Vis spectroscopy. This method is suitable if either the reactant or the product has a distinct chromophore that allows for spectrophotometric monitoring.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-Bromomorpholine with a model nucleophile (e.g., a substituted aniline or thiophenol).
Materials:
-
This compound
-
4-Bromomorpholine
-
Nucleophile (e.g., 4-nitroaniline)
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and volumetric flasks
Experimental Workflow:
Figure 2. Experimental workflow for comparative kinetic analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, 4-Bromomorpholine, and the chosen nucleophile in the selected anhydrous solvent. The concentrations should be chosen to ensure a reasonable reaction rate.
-
For pseudo-first-order conditions, the concentration of the nucleophile should be at least 10-fold in excess of the 4-halomorpholine concentration.
-
-
Spectrophotometric Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product or the disappearing reactant.
-
Equilibrate the stock solutions and the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
To initiate a kinetic run, pipette the required volume of the nucleophile solution into a quartz cuvette, followed by the addition of the 4-halomorpholine solution. Mix quickly and start data acquisition.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the 4-halomorpholine. The observed rate constant (kobs) can be determined by fitting the absorbance data to the appropriate integrated rate law.
-
The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the excess nucleophile: k2 = kobs / [Nucleophile]
-
Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) using the Arrhenius and Eyring equations.
-
Conclusion
The choice between this compound and 4-Bromomorpholine should be guided by the specific requirements of the chemical transformation. 4-Bromomorpholine offers the advantage of higher reactivity, which can be beneficial for reactions that are sluggish with the chloro-analog or when milder conditions are desired. Conversely, this compound provides greater stability and may be the more cost-effective option for large-scale syntheses where its reactivity is sufficient. For critical applications, particularly in drug development where process control and impurity profiles are paramount, a comparative experimental study as outlined above is highly recommended to determine the optimal reagent and reaction conditions.
Validating the Synthesis of 4-Chloromorpholine: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of building blocks like 4-chloromorpholine are paramount. This guide provides a comparative overview of spectroscopic methods for validating the synthesis of this compound, offering detailed experimental protocols and data interpretation.
The synthesis of this compound, an important intermediate in organic synthesis, is most commonly achieved through the N-chlorination of morpholine. This guide will focus on the validation of this compound prepared by the widely used sodium hypochlorite method and compare it with potential alternative synthetic approaches using N-chlorosuccinimide (NCS) and tert-butyl hypochlorite. The successful synthesis is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of morpholine with sodium hypochlorite.
Experimental Protocol: N-Chlorination of Morpholine with Sodium Hypochlorite
This procedure is adapted from a well-established method.
Materials:
-
Morpholine
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration needs to be determined)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool a solution of sodium hypochlorite in an ice bath to below 10°C.
-
Slowly add morpholine to the cooled sodium hypochlorite solution with vigorous stirring. The addition should be dropwise to maintain the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes in the ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
Alternative Synthesis Routes:
For comparison, two alternative chlorinating agents could be employed for the N-chlorination of morpholine:
-
N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature.
-
tert-Butyl hypochlorite (t-BuOCl): This reagent can also be used for N-chlorination, often in a non-polar solvent. Reactions with t-BuOCl are known to proceed under mild conditions.
The validation of the product from any of these synthetic routes would follow the same spectroscopic principles outlined below.
Spectroscopic Validation of this compound
The identity and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques. Below is a summary of the expected data.
Data Presentation
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Two triplets corresponding to the two sets of methylene protons on the morpholine ring. The protons closer to the nitrogen (Hα) will be deshielded compared to the protons closer to the oxygen (Hβ). |
| ¹³C NMR | Two distinct signals for the two types of carbon atoms in the morpholine ring. The carbons adjacent to the nitrogen (Cα) will appear at a different chemical shift than the carbons adjacent to the oxygen (Cβ). |
| FT-IR (cm⁻¹) | Absence of the N-H stretching vibration (around 3300-3500 cm⁻¹) from the starting morpholine. Presence of C-H stretching vibrations (around 2850-3000 cm⁻¹), C-O-C stretching (around 1115 cm⁻¹), and a characteristic N-Cl stretch. |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at m/z 121 and an [M+2]⁺ peak at m/z 123 with an approximate intensity ratio of 3:1, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragments would include the loss of chlorine and the morpholine ring fragmentation. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the synthesis and validation workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Spectroscopic validation workflow.
Conclusion
The synthesis of this compound can be reliably achieved through the N-chlorination of morpholine using sodium hypochlorite. The identity and purity of the product are unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The spectroscopic data presented in this guide provide a benchmark for researchers to validate their synthetic outcomes. When comparing with alternative methods using N-chlorosuccinimide or tert-butyl hypochlorite, the same analytical techniques are essential to ensure the desired product has been obtained, and to assess any differences in purity or yield. This rigorous spectroscopic validation is a critical step in ensuring the quality of chemical intermediates for further applications in research and development.
Comparing 4-Chloromorpholine with alternative morpholine installation reagents
The morpholine heterocycle is a cornerstone in modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. Consequently, the efficient and reliable installation of this moiety is a critical consideration for researchers in drug discovery and development.
This guide provides an objective comparison between various methods for morpholine installation, with a focus on providing researchers with the data needed to select the optimal strategy for their specific synthetic context. We will evaluate the traditional reagent 4-chloromorpholine and contrast it with prevalent modern alternatives.
Understanding the Reagents: A Functional Overview
The installation of a morpholine group typically involves forming a new carbon-nitrogen (C-N) bond. The choice of reagent and methodology depends heavily on the nature of the substrate—specifically, whether an aromatic (sp²) or aliphatic (sp³) carbon is being functionalized.
Below is a diagram illustrating the general strategies for incorporating a morpholine unit.
Caption: General strategies for morpholine installation.
This compound: A Reagent for Chlorination, Not C-N Coupling
This compound (or N-chloromorpholine) is a heterocyclic organic compound often considered in the context of morpholine chemistry[1]. Structurally, it features a chlorine atom attached to the nitrogen of the morpholine ring[2][3]. However, its primary utility is not as a reagent for installing the morpholine group onto a carbon framework.
Instead, this compound functions as an electrophilic chlorinating agent [4]. The N-Cl bond is polarized, making the chlorine atom electrophilic and the nitrogen center less nucleophilic. Its main applications include:
-
The chlorination of activated aromatic compounds[4].
-
Use as an intermediate in the synthesis of other morpholine derivatives, such as morpholine-4-sulfonyl chloride[4].
-
Generation of reactive intermediates for reactions like atom-transfer radical additions[4].
Due to the inherent instability and hazardous nature of N-chloramines, this compound is often prepared and used in situ or generated in continuous flow reactors to minimize risks[4]. It is not a direct functional equivalent to the C-N bond-forming methods discussed below.
Key Alternatives for Morpholine Installation
The most effective and widely used methods for installing a morpholine moiety involve C-N cross-coupling reactions for N-arylation and nucleophilic substitution for N-alkylation.
-
Buchwald-Hartwig Amination (N-Arylation): This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C(sp²)-N bonds. It involves the reaction of an aryl or vinyl halide (or triflate) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is favored for its broad substrate scope and high functional group tolerance.
-
Ullmann Condensation (N-Arylation): A classical copper-catalyzed method for N-arylation, the Ullmann reaction typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination[3]. However, modern advancements with specialized ligands have enabled milder reaction conditions[5]. It is often considered a more cost-effective, albeit sometimes lower-yielding, alternative to palladium-catalyzed methods due to the lower cost of copper[6].
-
N-Alkylation with Morpholine-Containing Electrophiles: For installing morpholine onto an sp³-hybridized carbon, the most direct method is a nucleophilic substitution reaction. This involves reacting a nucleophile (e.g., an amine, alcohol, or thiol) with an electrophile containing a morpholine unit, such as 4-(2-chloroethyl)morpholine . This reagent is typically used as its hydrochloride salt, which is neutralized before or during the reaction[1].
-
Reductive Amination & Alkylation with Alcohols: An alternative, atom-economical approach to N-alkylation involves the reaction of morpholine with aldehydes or ketones (reductive amination) or directly with alcohols via a "borrowing hydrogen" mechanism[5]. These methods are considered greener as they often produce water as the only byproduct.
Comparative Performance Data
The following table summarizes the performance of the primary morpholine installation methods based on experimental data from the literature.
| Method | Typical Substrate | Catalyst / Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages / Disadvantages |
| Buchwald-Hartwig | Aryl Chloride | Pd₂(dba)₃ / XPhos (1.5-3 mol%) | NaOt-Bu | Toluene | 100-110 | 6-25 min | 94-99% | Adv: High yield, fast, broad scope, tolerates various functional groups.[2] Disadv: Expensive Pd catalyst and ligands. |
| Buchwald-Hartwig | Aryl Bromide | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 h | 60-88% | Adv: Effective for complex heterocycles. Disadv: Requires inert atmosphere, expensive catalyst. |
| Ullmann Condensation | Aryl Iodide | CuI (10 mol%) / Ethylenediamine | K₂CO₃ | DMF | 120-140 | 24 h | 65-95% | Adv: Low-cost copper catalyst. Disadv: Often requires high temperatures, longer reaction times, and may have a narrower substrate scope than Pd methods.[5] |
| Ullmann Condensation | Aryl Bromide | CuCl-PVA/Fe₃O₄ (magnetic catalyst) | K₂CO₃ | DMF | 120 | 12 h | ~95% | Adv: Recyclable catalyst, good yield for aryl bromides. Disadv: Specialized catalyst preparation needed. |
| N-Alkylation | Indene (via its anion) | 4-(2-Chloroethyl)morpholine | n-BuLi | THF | -78 to RT | ~2 h | 82% | Adv: Direct method for C(sp³)-N bond formation. Disadv: Requires strongly basic/nucleophilic substrate; reagent often used as HCl salt requiring neutralization.[1] |
| N-Alkylation | Methanol | CuO–NiO/γ–Al₂O₃ | N/A | Gas-Phase | 220 | N/A | 94% | Adv: Atom-economical, uses simple alcohols. Disadv: Requires high temperatures and specialized equipment (fixed-bed reactor). |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the three main strategies of morpholine installation.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of 4-chlorotoluene with morpholine.
Reagents:
-
4-Chlorotoluene (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Toluene (degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.0633 mmol), XPhos (0.127 mmol), and sodium tert-butoxide (8.44 mmol).
-
Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol) and morpholine (6.33 mmol) in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine. (Reported Yield: 94%) .
Protocol 2: N-Arylation via Ullmann Condensation (Representative Protocol)
This protocol is a representative procedure for the copper-catalyzed coupling of an aryl iodide with morpholine, based on general methods described in the literature.
Reagents:
-
Aryl Iodide (e.g., 4-Iodotoluene) (1.0 equiv)
-
Morpholine (2.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Ethylenediamine (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a sealable reaction vessel, add CuI (0.1 mmol), the aryl iodide (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add morpholine (2.0 mmol), ethylenediamine (0.2 mmol), and the solvent (e.g., 3 mL of DMF).
-
Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Alkylation using 4-(2-Chloroethyl)morpholine[1]
This protocol describes the preparation of the free base from its hydrochloride salt and subsequent reaction with a carbon nucleophile (indenyl anion).
Reagents:
-
4-(2-Chloroethyl)morpholine hydrochloride (1.0 equiv)
-
Sodium Hydroxide (NaOH) solution
-
Substrate with an acidic proton (e.g., Indene) (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
Part A: Neutralization of the Reagent
-
Dissolve 4-(2-chloroethyl)morpholine hydrochloride (10.8 mmol) in water (100 mL).
-
Neutralize the solution by adding aqueous NaOH until the pH reaches 11.
-
Extract the aqueous solution with dichloromethane, wash the organic layer with water, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify by vacuum distillation to obtain the free base, 4-(2-chloroethyl)morpholine, as a colorless oil. (Reported Yield: 86%) [1].
Part B: Alkylation Reaction
-
Dissolve the substrate (e.g., indene, 21.0 mmol) in anhydrous THF (50 mL) in a flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.0 equiv) dropwise via syringe. Stir for 1 hour to generate the nucleophilic anion.
-
Slowly add a solution of 4-(2-chloroethyl)morpholine (from Part A, 1.0 equiv) in THF to the anion solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product via column chromatography to yield the N-alkylated morpholine derivative. (Reported Yield for 4-(2-indenylethyl)morpholine: 82%) [1].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a palladium-catalyzed Buchwald-Hartwig amination, from reaction setup to product isolation.
Caption: Typical workflow for a Buchwald-Hartwig amination reaction.
Conclusion and Recommendations
The selection of an appropriate reagent for morpholine installation is a critical decision in a synthesis campaign.
-
This compound is not a suitable reagent for direct C-N bond formation via nucleophilic attack on a carbon center. Its utility lies in electrophilic chlorination and as a synthetic intermediate, but its instability requires careful handling.
-
For N-arylation , the Buchwald-Hartwig amination stands out as the most robust and versatile method, offering high yields, short reaction times, and broad functional group tolerance, albeit at a higher cost due to the palladium catalyst and specialized ligands[2].
-
The Ullmann condensation serves as a valuable, cost-effective alternative for N-arylation, particularly when expensive palladium catalysts are a concern. While traditionally requiring harsh conditions, modern ligand-accelerated protocols have made it increasingly practical[5].
-
For N-alkylation , direct substitution using an electrophile like 4-(2-chloroethyl)morpholine is a straightforward and effective strategy for reacting with strong carbon or heteroatom nucleophiles[1]. For greener approaches, catalytic N-alkylation using simple alcohols is a powerful, atom-economical alternative, though it may require more specialized high-temperature setups.
Ultimately, the choice of reagent should be guided by the specific substrate, desired scale, cost considerations, and available laboratory equipment. For complex, high-value targets in late-stage drug development, the reliability of the Buchwald-Hartwig amination is often preferred. For earlier-stage synthesis or cost-sensitive processes, exploring modern Ullmann conditions or N-alkylation strategies can be highly effective.
References
- 1. academicjournals.org [academicjournals.org]
- 2. prepchem.com [prepchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Titration Methods for Determining 4-Chloromorpholine Concentration
For researchers, scientists, and professionals in drug development requiring accurate quantification of 4-Chloromorpholine, various titration methods can be employed. This guide provides a comparative overview of two primary approaches: Argentometric Titration, which targets the chloride content, and Non-Aqueous Acid-Base Titration, which quantifies the basic morpholine nitrogen. This comparison is supported by detailed experimental protocols and a summary of quantitative parameters to aid in method selection and implementation.
Comparison of Titration Methods
The choice between Argentometric and Non-Aqueous Acid-Base Titration for the determination of this compound concentration depends on the specific analytical requirements, such as the desired analyte characteristic to be measured (chloride content vs. molar concentration of the basic compound), potential interferences in the sample matrix, and available laboratory equipment.
| Parameter | Argentometric Titration (Mohr's Method) | Non-Aqueous Acid-Base Titration |
| Principle | Precipitation of chloride ions with silver nitrate. | Neutralization of the basic nitrogen atom with a strong acid in a non-aqueous solvent. |
| Titrant | 0.1 M Silver Nitrate (AgNO₃) | 0.1 M Perchloric Acid (HClO₄) in Glacial Acetic Acid |
| Solvent | Distilled Water (after sample pretreatment) | Glacial Acetic Acid |
| Indicator | 5% Potassium Chromate (K₂CrO₄) solution | 0.5% Crystal Violet solution in Glacial Acetic Acid |
| Endpoint | First appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).[1][2] | A sharp color change from violet (basic) to yellowish-green (acidic).[3][4] |
| Stoichiometry | Ag⁺ + Cl⁻ → AgCl | C₄H₈ClNO + HClO₄ → C₄H₈ClNO·HClO₄ |
| Applicability | Determines the amount of chloride present. Requires a sample pretreatment step to liberate the chloride ion. | Determines the concentration of the entire this compound molecule based on the basicity of the nitrogen atom.[5] |
| Potential Interferences | Other halides (bromide, iodide), anions that precipitate with silver (e.g., carbonate, phosphate), and substances that reduce silver ions.[6] The pH needs to be near neutral.[6][7] | Water content in the solvent or sample can interfere with the sharpness of the endpoint. Other basic or acidic impurities in the sample.[4] |
| Advantages | Well-established and reliable for chloride determination.[1][6] | Direct titration of the active molecule. Suitable for organic bases that are insoluble in water.[3] Can provide sharp endpoints for weak bases.[5] |
| Disadvantages | Indirectly quantifies this compound. Requires a potentially harsh sample pretreatment (e.g., oxidation or combustion) to convert organic chloride to ionic chloride, which can be complex and time-consuming. | Requires the use of specialized non-aqueous solvents and titrants. Solvents can be hazardous and require careful handling. Sensitive to atmospheric moisture.[3] |
Experimental Protocols
Argentometric Titration (Mohr's Method)
This protocol is adapted for the determination of chloride from this compound after a suitable sample pretreatment to convert the covalently bonded chlorine into ionic chloride. A preliminary oxidation step is necessary.
1. Sample Pretreatment (Illustrative Example: Parr Bomb Oxidation)
-
Accurately weigh a sample of this compound and place it in the cup of a Parr bomb.
-
Add a suitable oxidizing agent and absorption solution (e.g., sodium carbonate solution).
-
Seal the bomb and carry out the combustion process according to the manufacturer's instructions.
-
After cooling, carefully open the bomb and quantitatively transfer the absorption solution, containing the liberated chloride ions, to a volumetric flask.
-
Dilute to the mark with distilled water.
2. Titration Procedure
-
Pipette a known volume of the pretreated sample solution into a conical flask.
-
Add 1 mL of 5% potassium chromate indicator solution. The solution should have a faint lemon-yellow color.[2]
-
Titrate with a standardized 0.1 M silver nitrate solution, swirling the flask continuously.[2]
-
The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.[1][2]
-
Record the volume of silver nitrate solution used.
-
Perform a blank titration to account for any chloride impurities in the reagents.
Non-Aqueous Acid-Base Titration
This method directly titrates the basic nitrogen of the morpholine ring.
1. Preparation of Reagents
-
0.1 M Perchloric Acid in Glacial Acetic Acid: Add the required volume of 70% perchloric acid to glacial acetic acid, followed by the addition of acetic anhydride to react with any excess water. Allow the solution to stand for 24 hours before standardization.
-
Indicator: Prepare a 0.5% (w/v) solution of crystal violet in glacial acetic acid.[4]
2. Titration Procedure
-
Accurately weigh a sample of this compound and dissolve it in a suitable volume of glacial acetic acid in a conical flask.
-
Add 2-3 drops of the crystal violet indicator solution. The solution will appear violet.
-
Titrate with standardized 0.1 M perchloric acid until the color changes sharply from violet to yellowish-green.[3][4]
-
Record the volume of the titrant used.
-
It is advisable to perform a blank titration to correct for any acidic or basic impurities in the solvent.
Experimental Workflow
References
4-Chloromorpholine: A Performance Benchmark for Electrophilic Chlorination
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chlorinating Reagents
In the realm of organic synthesis, the selective introduction of chlorine atoms into molecules is a fundamental transformation, pivotal in the development of pharmaceuticals and other fine chemicals. The choice of a chlorinating agent is critical, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of 4-Chloromorpholine against other common electrophilic chlorinating reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: this compound vs. Alternatives
The efficacy of a chlorinating agent is often dictated by the nature of the substrate and the desired outcome of the reaction. Here, we compare the performance of this compound with a widely used alternative, N-Chlorosuccinimide (NCS), in the electrophilic chlorination of activated aromatic compounds.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Chloromethoxybenzene | 2,4-Dichloromethoxybenzene | 80% (v/v) Sulfuric Acid, 0°C to rt, 1 hr | 55-58% (recrystallized) | [1] |
| N-Chlorosuccinimide (NCS) | Acetanilide | 4-Chloroacetanilide | HCl, H₂O, rt, 2.5 hr | 94% | [2][3] |
Note: The presented data is derived from different experimental setups and substrates, which should be considered when making a direct comparison. The chlorination of 2-chloromethoxybenzene with this compound demonstrates its utility for specific substrates, while the high yield obtained with NCS on acetanilide highlights its efficiency in aqueous media.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are protocols for the electrophilic chlorination of activated aromatic compounds using this compound and N-Chlorosuccinimide.
Protocol 1: Chlorination of 2-Chloromethoxybenzene using this compound[1]
A. Preparation of N-Chloromorpholine:
-
A 500-mL, three-necked, round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer is charged with 250 mL of 1.5 M sodium hypochlorite solution.
-
The solution is stirred and the temperature is maintained below 10°C while 30 mL (0.34 mol) of morpholine is added dropwise.
-
The resulting mixture is stirred for 5 minutes before the N-chloromorpholine is extracted with four 50-mL portions of diethyl ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation at a temperature below 30°C.
-
The crude N-chloromorpholine is then distilled under reduced pressure (40-41°C/10 mm Hg) to yield a colorless liquid. Caution: Vigorous decomposition of N-chloromorpholine has been reported when distilled at atmospheric pressure.
B. 2,4-Dichloromethoxybenzene Synthesis:
-
A 500-mL, three-necked, round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer is charged with 250 mL of 80% (v/v) sulfuric acid and cooled in an ice bath.
-
16 g (0.11 mol) of 2-chloromethoxybenzene is added with stirring.
-
While maintaining cooling, 14.5 g (0.12 mol) of N-chloromorpholine is added dropwise.
-
The cooling bath is removed, and stirring is continued for 1 hour.
-
The reaction mixture is carefully poured into a mixture of 150 mL of distilled water and 100 g of crushed ice in a 1-L flask cooled at 0°C.
-
The aromatic products are extracted with a 100-mL portion, followed by four 50-mL portions, of diethyl ether.
-
The combined ether extracts are washed with 100 mL of 2 M sodium hydroxide solution, then with water until the washings are neutral, and finally dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is recrystallized from light petroleum ether to yield 2,4-dichloromethoxybenzene (12.8 g, 55–58% overall yield).[1]
Protocol 2: Chlorination of Acetanilide using N-Chlorosuccinimide (NCS)[2][3]
-
An aqueous solution of NCS (0.005 mol) in 10-15 mL of H₂O is added to a fine powder of acetanilide (0.01 mol) in a 100-mL reaction vessel with a magnetic stirring bar at room temperature (25°C).
-
Hydrochloric acid (2 ml) is then added dropwise over 15 minutes.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2.5 hours), 5 mL of H₂O is added to precipitate the product.
-
The product is filtered and dried in a vacuum oven to yield 4-chloroacetanilide (94% yield).[2][3]
Visualizing the Process
To better understand the experimental workflow and the decision-making process in selecting a chlorinating agent, the following diagrams are provided.
References
A Comparative Guide to the Characterization of Impurities in 4-Chloromorpholine Samples
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Chloromorpholine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final product.[2] This guide provides a comparative overview of analytical techniques for the characterization of impurities in this compound, supported by experimental data and detailed methodologies.
Organic impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, and reagents used in the manufacturing process.[2][3] Given that this compound is synthesized from morpholine, potential impurities may include unreacted starting materials, over-chlorinated species, and various degradation products. The degradation of morpholine itself can lead to compounds like 2-(2-aminoethoxy)acetate and glycolate.[4] Furthermore, as a secondary amine derivative, there is a potential for the formation of nitrosamine impurities, such as N-nitrosomorpholine, which are of significant concern due to their carcinogenic properties.[5]
Comparative Analysis of Analytical Techniques
The effective characterization of these diverse potential impurities requires a multi-faceted analytical approach. The most powerful and widely used techniques in pharmaceutical impurity profiling are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6]
-
High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for impurity analysis, HPLC excels at separating non-volatile and thermally sensitive organic impurities.[2][7] Its high sensitivity and the availability of various stationary phases make it a versatile tool for quantifying trace impurities.[8] When coupled with a mass spectrometer (LC-MS), it provides crucial information on the molecular weight and structure of unknown compounds.[2][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile organic impurities, such as residual solvents.[2][7] For less volatile compounds like morpholine and its derivatives, a derivatization step is often necessary to increase their volatility and thermal stability.[10][11][12] For instance, morpholine can be reacted with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine, which can then be readily analyzed by GC-MS.[10][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the unequivocal structural elucidation of organic molecules.[14][15] It provides detailed information about the molecular structure, connectivity of atoms, and stereochemistry.[14][16] A significant advantage of NMR is its ability to provide structural information without the need for reference standards of the unknown impurities.[9][15] Furthermore, quantitative HNMR (qHNMR) is highly effective for determining the purity of small organic molecules and quantifying impurities.[14]
The selection of an appropriate analytical technique or a combination of techniques is critical for a comprehensive impurity profile. The following diagram illustrates a logical workflow for this process.
Caption: A typical workflow for the separation, identification, and quantification of impurities.
The complementary nature of these techniques is often leveraged for a comprehensive analysis.
Caption: The synergistic use of chromatographic separation with spectroscopic identification.
Performance Comparison
The following table summarizes the performance characteristics of the primary analytical techniques for impurity profiling in this compound samples.
| Parameter | HPLC-UV | GC-MS | NMR |
| Primary Application | Quantification and separation of non-volatile impurities.[2] | Separation and identification of volatile and semi-volatile impurities.[2][17] | Structural elucidation and quantification.[14][16] |
| Selectivity | High (dependent on column and mobile phase). | Very High (separation by GC, identification by MS). | Very High (unique spectral fingerprint for each compound).[18] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Limit of Detection (LOD) | Typically low µg/mL. | Can be as low as 7.3 µg/L for derivatized morpholine.[10][12][13] | Higher than chromatographic methods. |
| Limit of Quantification (LOQ) | Typically low µg/mL. | Can be as low as 24.4 µg/L for derivatized morpholine.[10][12][13] | Higher than chromatographic methods. |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Need for Derivatization | Generally not required. | Often required for polar, non-volatile amines.[10][11] | Not required. |
| Structural Information | Limited (retention time only). | Provides molecular weight and fragmentation pattern.[9] | Provides definitive molecular structure.[14][15] |
Experimental Protocols
Below are detailed methodologies for the key experiments.
1. HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[19]
-
Mobile Phase: A gradient elution is often employed for effective separation of multiple impurities.
-
Solvent A: 0.02% Formic acid and 10 mM ammonium formate in water (pH adjusted to 4.6).[19]
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[19]
-
Detection: UV detection at a wavelength where both the API and potential impurities have significant absorbance (e.g., 210 nm or 280 nm).[19]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
2. GC-MS Method for Volatile Impurities and Derivatized Amines
This method is suitable for identifying volatile impurities like residual solvents and can be adapted for other impurities after derivatization.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Derivatization (for Morpholine-related impurities):
-
To a 1 mL aqueous sample, add 0.5 mL of hydrochloric acid.
-
Add an excess of sodium nitrite solution and vortex.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).[13]
-
Extract the resulting N-nitrosomorpholine derivative with dichloromethane.[10][12]
-
The organic layer is then analyzed by GC-MS.
-
-
GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is appropriate.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Sample Preparation (for residual solvents): A static headspace (HS-GC) method is typically used, where the sample is heated in a sealed vial to allow volatile solvents to partition into the headspace for injection.[7]
3. NMR Spectroscopy for Structural Identification
NMR is used to confirm the structure of the main component and elucidate the structures of unknown impurities, often after isolation by preparative chromatography.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing.[18]
-
Experiments to be Performed:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecular skeleton and definitively assigning the structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to piece together the molecular structure of the impurity. This information is often used in conjunction with MS data for complete characterization.[9]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. emerypharma.com [emerypharma.com]
- 8. tijer.org [tijer.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. doaj.org [doaj.org]
- 13. researchgate.net [researchgate.net]
- 14. veeprho.com [veeprho.com]
- 15. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. toref-standards.com [toref-standards.com]
- 17. resolian.com [resolian.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Chloromorpholine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Chloromorpholine, a hazardous chemical intermediate, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound waste, aligning with best practices for laboratory safety and chemical management. Due to its hazardous nature, this compound must be treated as a hazardous waste and disposed of through authorized channels.[1] Direct discharge into sewer systems or landfill disposal should be strictly avoided.[1]
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards, which include skin and eye irritation and toxicity if swallowed.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance and its waste should be conducted in a well-ventilated area or within a chemical fume hood.
Recommended Disposal Method: High-Temperature Incineration
The primary and most effective method for the disposal of this compound is high-temperature incineration.[1] This process ensures the complete destruction of the organic molecule, minimizing the risk of environmental release. For chlorinated organic compounds like this compound, specific incineration conditions are necessary to prevent the formation of toxic byproducts such as dioxins and furans.[2]
Incineration Parameters
The following table summarizes the key quantitative parameters for the effective incineration of hazardous waste containing chlorinated organic substances.
| Parameter | Recommended Value | Rationale |
| Combustion Temperature | At least 1100°C (2000°F) | Ensures complete destruction of halogenated organic compounds.[3][4] |
| Residence Time | At least 2 seconds | Provides sufficient time for the complete combustion of the waste material.[3][4] |
| Combustion Efficiency | High | Good combustion efficiency is crucial to minimize the formation of dioxins and furans.[2] |
| Flue Gas Cooling | Rapid Cooling | Rapidly cooling the combustion gas helps to prevent the secondary formation of dioxins and furans.[2] |
Step-by-Step Disposal Workflow
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste via incineration.
-
Waste Collection:
-
Collect all this compound waste, including residues and contaminated materials (e.g., gloves, pipette tips, paper towels), in a designated and compatible waste container.
-
The container must be in good condition, made of a material resistant to this compound, and have a secure, tight-fitting lid.
-
Never mix this compound waste with incompatible chemicals.
-
-
Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact a licensed and authorized hazardous waste disposal contractor to arrange for the pickup and transportation of the this compound waste.
-
Provide the contractor with a detailed description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with local, regional, and national regulations.
-
-
Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container should be punctured or crushed to prevent reuse and disposed of in accordance with institutional and regulatory guidelines.[1]
-
Alternative Disposal Considerations: Chemical Treatment
For some corrosive hazardous wastes, neutralization is a viable treatment method. This typically involves carefully adding a dilute acid or base to bring the pH to a neutral range (typically 5-9) before disposal. It is crucial to note that this applies to waste that is hazardous only due to its corrosive properties and does not contain other hazardous components like organic solvents or heavy metals.
A general procedure for neutralizing a corrosive waste (for illustrative purposes only, and not directly a method for destroying this compound) would involve:
-
Working in a fume hood with appropriate PPE.
-
Placing the container with the corrosive waste in an ice-water bath to manage heat generation.
-
Slowly adding a dilute neutralizing agent (e.g., sodium hydroxide for acidic waste, hydrochloric acid for basic waste) while stirring.
-
Monitoring the pH with a pH meter or pH paper until it is within the acceptable range.
-
Disposing of the neutralized solution in accordance with local wastewater regulations.
Important Caveat: This general neutralization procedure is not a validated method for the disposal of this compound, as its primary hazard is not just corrosivity. The chemical structure of this compound would not be destroyed by simple neutralization. Any chemical treatment method for this compound would require extensive laboratory research and validation to ensure complete degradation and to identify and manage any potentially hazardous byproducts. Therefore, incineration by a licensed facility remains the only recommended and validated disposal route.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Chloromorpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Chloromorpholine. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, forming a critical part of your operational safety standards.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to mitigate the risks associated with handling this compound, a corrosive and potentially toxic substance. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or a full-face shield to protect against splashes. |
| Hand Protection | Chemical-resistant gloves. Based on data for Morpholine, Butyl rubber or Neoprene gloves are recommended.[1][2] |
| Body Protection | A chemical-resistant laboratory coat or apron worn over long-sleeved clothing and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. |
Glove Material Chemical Resistance for Morpholine (as a proxy for this compound)
| Glove Material | Resistance Rating |
| Neoprene | Very Good |
| Natural Latex/Rubber | Very Good |
| Butyl | Very Good |
| Nitrile | Good |
Source: Adapted from OSHA Glove Selection Chart.[1]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.[3][4]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Clearly label all containers with the chemical name and hazard symbols.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles. For splash hazards, a face shield is also required.[6]
-
Don the appropriate chemical-resistant gloves (Butyl rubber or Neoprene recommended).[1][2]
3. Handling and Use:
-
Conduct all work involving this compound within a certified chemical fume hood.[3][4]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in any mists, vapors, or sprays.[3]
-
Use compatible dispensing tools (e.g., glass or polyethylene pipettes).
-
Keep containers tightly closed when not in use.
4. Post-Handling:
-
Thoroughly decontaminate all work surfaces after use.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety. Halogenated organic compounds require specific disposal procedures.[5][6]
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[5][6]
-
Do not mix with other waste streams.
2. Decontamination of Labware:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinsate as halogenated organic waste.
-
After the initial rinse, wash the labware with soap and water.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Chemical Neutralization (for consideration by qualified personnel): While direct, validated protocols for the neutralization of this compound are not readily available, a potential approach for small residual amounts, based on the reactivity of N-chloro compounds, could involve reduction. A common laboratory reducing agent such as sodium bisulfite or sodium thiosulfate solution could be slowly added to a dilute aqueous solution of the this compound waste under constant stirring in a fume hood. The reaction progress should be monitored. This procedure should only be attempted by experienced chemists after a thorough risk assessment. The resulting solution must still be disposed of as hazardous waste in accordance with local regulations.
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
- 1. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 2. Catalytic destruction of chloramine to nitrogen using chlorination and activated carbon--case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
